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  • Product: 3-Amino-2-methoxypropanoic acid hydrochloride
  • CAS: 1427379-00-7

Core Science & Biosynthesis

Foundational

3-Amino-2-methoxypropanoic acid hydrochloride mechanism of action in vitro

Title: In Vitro Mechanisms and Pharmacological Utility of 3-Amino-2-Methoxypropanoic Acid Hydrochloride Executive Summary 3-Amino-2-methoxypropanoic acid hydrochloride (3-AMPA-HCl) is a specialized, non-proteinogenic β-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Mechanisms and Pharmacological Utility of 3-Amino-2-Methoxypropanoic Acid Hydrochloride

Executive Summary 3-Amino-2-methoxypropanoic acid hydrochloride (3-AMPA-HCl) is a specialized, non-proteinogenic β-amino acid derivative. In the landscape of in vitro pharmacology and biochemistry, its mechanism of action is highly context-dependent. Rather than acting as a traditional standalone receptor agonist or antagonist, 3-AMPA-HCl operates through two primary paradigms: (1) as a conformation-restricting pharmacophore essential for the actin-disrupting activity of macrolide depsipeptides[1], and (2) as a zwitterionic stabilizer and chelator in complex in vitro diagnostic matrices[2]. This technical guide dissects the physicochemical causality behind these mechanisms and provides self-validating protocols for laboratory application.

Pharmacophoric Mechanism: Actin Cytoskeleton Modulation

In oncology drug development and natural product synthesis, 3-AMPA-HCl serves as the critical synthetic precursor to the β-tyrosine moiety found in Chondramides—a potent class of cyclodepsipeptides[1].

Causality of Action: The biological activity of Chondramides is entirely dictated by the specific (2S, 3R) stereochemical configuration of the 3-amino-2-methoxypropanoic acid subunit[1]. The addition of the α-methoxy group to the β-amino acid backbone introduces significant steric bulk. This bulk restricts the local dihedral angles (φ/ψ) of the peptide chain, locking the resulting 18-membered macrocycle into a rigid, active conformation[1].

When applied in vitro, this restricted conformation perfectly mimics the binding interface of Jasplakinolide. The molecule binds directly to globular actin (G-actin), forcefully lowering the critical concentration required for nucleation. This mechanism induces rapid, unregulated polymerization into filamentous actin (F-actin), ultimately disrupting cell motility, halting cytokinesis, and triggering apoptosis[1].

MOA Node1 3-AMPA-HCl (Core Molecule) Node2 Macrolide Integration (Chondramides) Node1->Node2 Structural Precursor Node4 Aqueous Solvation (Diagnostic Reagents) Node1->Node4 Zwitterionic Buffering Node3 Actin F-Polymerization (Cytoskeleton Targeting) Node2->Node3 Pharmacophore Activation Node5 Protein Stabilization (Hydration Shell Maintenance) Node4->Node5 Hydrogen Bonding

Figure 1: Divergent in vitro mechanisms of action for 3-AMPA-HCl.

Biochemical Mechanism: Protein Stabilization and Chelation

Beyond its integration into macrocycles, the monomeric form of 3-AMPA-HCl exhibits a potent mechanism of action as a biochemical stabilizer in in vitro diagnostic reagents, most notably in synthetic prothrombin time (PT) tests[2].

Causality of Action: Isolated proteins and enzymes in vitro are highly susceptible to thermal degradation and freeze-denaturation. 3-AMPA-HCl acts as a structural stabilizer by directly integrating into the protein's hydration shell. The methoxy oxygen provides an additional hydrogen-bond acceptor, while the protonated amine and carboxylate groups act as a zwitterionic buffer. At working concentrations of 1.0% to 5.0% (w/v), 3-AMPA-HCl outcompetes water molecules during lyophilization or thermal stress, preventing the collapse of the protein's tertiary structure[2]. Furthermore, its structural geometry allows it to function as a chelating agent, sequestering trace metal ions that could otherwise catalyze the oxidative degradation of the reagent matrix[2].

Quantitative Data Summary

The following table summarizes the critical quantitative parameters associated with the in vitro application of 3-AMPA-HCl.

ParameterValue / RangeContext / ApplicationReference
Molecular Weight 155.58 g/mol Physical property of the hydrochloride salt[3]
Stereochemical Configuration 2S, 3RRequired active conformation for actin-binding depsipeptides[1]
Monomer Stabilizer Concentration 1.0% - 5.0% (w/v)Optimal working range for in vitro protein stabilization[2]
Co-formulation Buffer Range 10 - 100 mMRecommended HEPES/MOPS concentration for stable assays[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate intrinsic controls, rendering them self-validating systems.

Protocol A: In Vitro Actin Polymerization Assay (Pyrene-Actin Method)

This protocol evaluates the actin-polymerizing efficacy of 3-AMPA-derived macrolides.

  • Causality of Design: Pyrene-conjugated actin exhibits a 20-fold increase in fluorescence upon transitioning from G-actin to F-actin. This allows for real-time, non-destructive kinetic monitoring of the pharmacophore's activity.

  • Baseline Establishment: Dilute pyrene-labeled G-actin to 2 µM in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2). Monitor baseline fluorescence (Excitation: 365 nm, Emission: 407 nm) for 5 minutes. (Validation: A flat baseline confirms the absence of spontaneous nucleation).

  • Compound Preparation: Prepare a 10 mM stock of the 3-AMPA-derived compound in anhydrous DMSO.

  • Reaction Initiation: Add 1/10th volume of 10X Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP) to the actin solution, simultaneously spiking in the test compound to a final concentration of 1 µM.

  • Control Parallelization: Run a vehicle control (0.1% DMSO) and a positive control (1 µM Jasplakinolide) in adjacent wells.

  • Kinetic Readout: Record fluorescence every 30 seconds for 60 minutes. (Validation: The vehicle control must show a standard sigmoidal nucleation-elongation curve, while the positive control must show immediate, accelerated polymerization without a lag phase).

Protocol B: Accelerated Protein Stability Assay (Diagnostic Reagent Validation)

This protocol validates the physicochemical mechanism of 3-AMPA-HCl as a protein stabilizer[2].

  • Causality of Design: Thermal stress accelerates protein denaturation. By comparing the retained enzymatic activity of a protein matrix with and without 3-AMPA-HCl, the stabilization coefficient can be mathematically isolated.

  • Matrix Formulation: Prepare a base solution of 0.3% BSA and recombinant tissue factor in 14 mM HEPES buffer (pH 7.4)[2].

  • Stabilizer Integration: Aliquot the matrix into two batches. To the test batch, add 3-AMPA-HCl to a final concentration of 2.5% (w/v)[2]. The second batch serves as the un-stabilized control.

  • Thermal Stress: Subject both batches to accelerated degradation at 37°C for 7 days.

  • Activity Readout: Perform a standard Prothrombin Time (PT) coagulation assay using normal pooled plasma.

  • Data Validation: (Validation: The un-stabilized control must show a significantly prolonged PT, indicating tissue factor degradation, whereas the 3-AMPA-HCl stabilized batch must yield a PT within 10% of the day-zero baseline).

Protocol S1 Prepare 3-AMPA-HCl (1.0 - 5.0% w/v) S2 Add to Protein Matrix (e.g., BSA / Tissue Factor) S1->S2 S3 Thermal Stress (Accelerated Degradation) S2->S3 S4 Measure Retained Activity (Enzymatic Readout) S3->S4 S5 Compare vs. Vehicle Control (Self-Validation) S4->S5

Figure 2: Self-validating workflow for in vitro protein stabilization.

References

  • Title: Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Preparation of stable liquid and dried synthetic prothrombin time reagents (US6733985B1)

Sources

Exploratory

3-Amino-2-methoxypropanoic acid hydrochloride crystal structure and polymorphism

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Amino-2-methoxypropanoic acid hydrochloride Abstract For any new chemical entity (NCE) entering the pharmaceutical development pipeline, a thorou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Amino-2-methoxypropanoic acid hydrochloride

Abstract

For any new chemical entity (NCE) entering the pharmaceutical development pipeline, a thorough understanding of its solid-state properties is not merely a regulatory formality but a cornerstone of a successful drug product. This guide focuses on 3-Amino-2-methoxypropanoic acid hydrochloride, a novel amino acid derivative, and outlines a comprehensive, field-proven strategy for the discovery, characterization, and analysis of its potential crystalline forms. As no prior public data exists on the solid-state chemistry of this specific compound, this document serves as a predictive and instructional roadmap. We will detail the causality behind experimental choices, from initial polymorph screening to definitive structural elucidation and thermodynamic stability assessment, providing researchers and drug development professionals with a robust framework for de-risking the solid-state properties of this and other novel hydrochloride salts.

Introduction: The Criticality of Solid-State Chemistry in Drug Development

3-Amino-2-methoxypropanoic acid hydrochloride presents a unique molecular structure for which solid-state properties are currently uncharacterized. The phenomenon of polymorphism—the ability of a solid substance to exist in multiple crystal forms—is a critical quality attribute that must be investigated and controlled.[1] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit divergent physical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability and therapeutic effect.[2]

  • Stability: Affecting shelf-life and degradation pathways.

  • Mechanical Properties: Influencing manufacturability, such as powder flow and tablet compaction.

  • Hygroscopicity: Determining sensitivity to moisture.

An uncontrolled polymorphic transformation during manufacturing or storage can lead to a product that is sub-potent, unstable, or fails to meet regulatory specifications. Therefore, identifying the most stable polymorphic form and understanding the conditions under which other forms may appear is paramount for ensuring product quality, safety, and efficacy. This guide provides the strategic and experimental framework to build this essential knowledge base for 3-Amino-2-methoxypropanoic acid hydrochloride.

Part 1: A Strategic Approach to Polymorph Discovery

The primary objective of a polymorph screen is to create a wide range of crystallization conditions to encourage the nucleation and growth of as many solid forms as possible. The diversity of conditions is key, as different forms are often favored under different kinetic or thermodynamic regimes.

Experimental Protocol: Polymorph Screening
  • Solvent-Based Crystallization:

    • Rationale: Solvents with varying polarities, hydrogen-bonding capabilities, and boiling points can stabilize different molecular conformations or intermolecular interactions, leading to different crystal packing arrangements.

    • Step 1: Solubility Assessment: Determine the approximate solubility of 3-Amino-2-methoxypropanoic acid hydrochloride in a diverse panel of ~20 solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane). This helps define the concentration ranges for subsequent experiments.

    • Step 2: Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents at room temperature. Leave the vials loosely capped to allow for slow solvent evaporation over several days.

    • Step 3: Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly to room temperature, then further to 4°C.

    • Step 4: Anti-Solvent Addition: Prepare a concentrated solution in a good solvent. Add a poor solvent (an "anti-solvent") dropwise until turbidity is observed, then allow the solution to equilibrate.

  • Solid-State Methods:

    • Rationale: Applying mechanical or thermal stress can induce phase transitions and generate forms that are not accessible from solution.

    • Step 1: Neat Grinding: Place a small amount of the initial bulk material in a ball mill or a mortar and pestle and grind for a set period (e.g., 30 minutes).

    • Step 2: Liquid-Assisted Grinding: Add a few drops of a solvent to the material before grinding. The solvent can act as a lubricant and facilitate molecular rearrangement.

The diagram below illustrates the comprehensive workflow for polymorph discovery.

cluster_screening Polymorph Screening Workflow cluster_solution Solution-Based Methods cluster_solid Solid-State Methods start Bulk 3-Amino-2-methoxypropanoic acid hydrochloride evap Slow Evaporation (Multiple Solvents) start->evap cool Cooling Crystallization (Multiple Solvents) start->cool anti Anti-Solvent Addition start->anti grind_neat Neat Grinding start->grind_neat grind_liq Liquid-Assisted Grinding start->grind_liq solids Collection of Solid Samples evap->solids cool->solids anti->solids grind_neat->solids grind_liq->solids analysis Proceed to Primary Characterization solids->analysis

Caption: High-level workflow for polymorph discovery.

Part 2: Primary Characterization and Form Identification

After the screening experiments, the resulting solid samples must be analyzed to determine if different crystalline forms have been produced. A combination of Powder X-ray Diffraction (PXRD) and thermal analysis is a highly effective primary characterization suite.

Powder X-ray Diffraction (PXRD)

PXRD is the principal technique for identifying unique crystal forms. Each crystalline solid produces a characteristic diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.[3][4]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind the sample to a fine, uniform powder to minimize preferred orientation effects. Mount a small amount (~5-10 mg) onto a low-background sample holder.

  • Data Acquisition: Collect the diffraction pattern using a modern diffractometer with Cu Kα radiation over a suitable 2θ range (e.g., 2° to 40°).

  • Data Analysis: Overlay the diffraction patterns from all samples. Group samples with identical patterns. Each unique pattern represents a potentially new solid form that warrants further investigation.

Hypothetical Data: PXRD Comparison

Below is a table of hypothetical PXRD data for two distinct polymorphs, designated Form A and Form B. The differences in peak positions clearly indicate two different crystal lattices.

Form A (2θ ± 0.2°)Form B (2θ ± 0.2°)
8.57.2
12.111.8
15.314.4
17.018.1
21.422.5
25.626.0
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior of the material, such as melting, decomposition, and desolvation.[5][6]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a pinholed lid to allow any evolved volatiles to escape.

  • TGA Method: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge from ambient temperature to a point beyond any observed transitions (e.g., 300°C).

  • DSC Method: Heat the sample using a similar temperature program as the TGA.

  • Data Analysis:

    • TGA: Look for mass loss steps. A mass loss corresponding to the expected weight of a solvent molecule indicates a potential solvate. The absence of mass loss before decomposition suggests an anhydrate.

    • DSC: Identify endothermic (melting, desolvation) and exothermic (crystallization) events. The melting point is a key characteristic of a crystalline form.

Hypothetical Data: Thermal Properties

PropertyForm AForm B
TGA Mass Loss (up to 150°C) < 0.1%< 0.1%
DSC Melting Point (Onset) 185°C172°C
Interpretation Anhydrous, higher melting formAnhydrous, lower melting form

The combination of unique PXRD patterns and distinct thermal events confirms the existence of at least two anhydrous polymorphs.

cluster_char Primary Characterization Workflow input Solid Sample from Screening pxrd Analyze by PXRD input->pxrd dsc_tga Analyze by DSC/TGA input->dsc_tga compare Compare PXRD Pattern to Known Forms pxrd->compare full_char Proceed to In-Depth Characterization dsc_tga->full_char archive Archive Result dsc_tga->archive unique Unique Form Identified compare->unique No known Matches Known Form compare->known Yes unique->full_char known->archive

Caption: Decision workflow for primary characterization of solids.

Part 3: Definitive Structure and Thermodynamic Relationships

Once unique forms are identified, the next step is to obtain a complete structural and thermodynamic understanding. This involves determining the precise atomic arrangement and the relative stability of the forms.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule in the crystalline state.[7][8][9] It provides unambiguous information on unit cell parameters, space group, molecular conformation, and intermolecular interactions like hydrogen bonding.

Experimental Protocol: SCXRD Analysis

  • Crystal Growth: Grow single crystals of each polymorph suitable for diffraction (typically > 0.1 mm in all dimensions). This often requires fine-tuning the crystallization conditions identified during the initial screen (e.g., very slow evaporation or cooling).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data at a controlled temperature (e.g., 100 K) using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the atomic positions.

Hypothetical Data: Crystallographic Parameters

ParameterForm AForm B
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.58.2
b (Å)12.115.4
c (Å)8.97.8
β (°)98.590
Volume (ų)1118984
Z (molecules/unit cell)44
Calculated Density (g/cm³)1.3851.579

This data definitively proves that Form A and Form B are polymorphs, as they have different unit cells and packing arrangements. The higher density of Form B often suggests it may be the more stable form at room temperature, a hypothesis that must be confirmed experimentally.

Determining Thermodynamic Stability

The relative thermodynamic stability of polymorphs determines which form is the most stable under a given set of conditions and whether transformations between forms are possible.

Experimental Protocol: Slurry Equilibration

  • Rationale: According to the Gibbs phase rule, in a system containing two solid forms in equilibrium with a saturated solution, the less stable form will dissolve and the more stable form will grow until only the most stable form remains.

  • Step 1: Add an excess mixture of Form A and Form B (e.g., a 1:1 ratio) to a solvent in which both forms have moderate solubility.

  • Step 2: Agitate the slurry at a constant temperature (e.g., 25°C) for an extended period (e.g., 7 days) to allow the system to reach equilibrium.

  • Step 3: Isolate the solid phase by filtration and analyze it by PXRD to identify the final, most stable form under those conditions.

  • Step 4 (Optional): Repeat the experiment at different temperatures to determine if the stability relationship is temperature-dependent (an enantiotropic system).

cluster_stability Thermodynamic Relationship (Hypothetical) formB Form B (More Stable at 25°C) formA Form A (Metastable at 25°C) formA->formB Slurry Conversion solution Saturated Solution formA->solution Dissolves solution->formB Precipitates

Caption: Monotropic relationship where Form A converts to the more stable Form B.

Conclusion

The comprehensive solid-state characterization of a new pharmaceutical candidate like 3-Amino-2-methoxypropanoic acid hydrochloride is a multi-faceted but essential undertaking. By employing a systematic approach that begins with a broad polymorph screen, progresses through rapid and effective primary characterization using PXRD and thermal methods, and culminates in definitive structural elucidation by SCXRD and thermodynamic stability assessment, a complete picture of the compound's solid-state landscape can be constructed. This knowledge is not academic; it is fundamental to developing a safe, stable, and effective drug product, ensuring robust manufacturing processes, and securing the intellectual property of the new entity. The methodologies and strategic workflows detailed in this guide provide a field-proven template for achieving these critical objectives.

References

  • Urakami, K. (2005). Characterization of pharmaceutical polymorphs by isothermal calorimetry. Current Pharmaceutical Biotechnology, 6(3), 197-204. [Link]

  • Cattenati, C., et al. (2022). Polymorphism by FT-IR and Raman Spectroscopies. IntechOpen. [Link]

  • Otsuka, M., et al. (2018). Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. Journal of Pharmaceutical Sciences, 107(1), 156-165. [Link]

  • NETZSCH-Gerätebau GmbH. (2017). The characterisation of polymorphs by thermal analysis. Application Note. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Application Note. [Link]

  • AZoM. (2020). Using Raman Microscopy for Polymorphism Characterization. AZoM.com. [Link]

  • Reading, M., & Craig, D. Q. M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press. [Link]

  • Reffner, J. A., & Ferrillo, R. G. (1988). Thermal analysis of polymorphism. Journal of Thermal Analysis, 34(1), 19-36. [Link]

  • Patel, H., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology, 10(2), 124-129. [Link]

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]

  • Harris, K. D. M. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Cardiff University News. [Link]

  • Wlodawer, A. (2017). Protein X-ray Crystallography: Basic principles. Acta Biochimica Polonica, 64(1), 1-10. [Link]

  • Rodrigues, H. G., et al. (2013). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 1(Pt 1), 22-30. [Link]

  • The Uneducated Chemist. (2022, January 3). X-ray crystallography & resolution [Video]. YouTube. [Link]

  • Stahly, G. P. (2007). A survey of cocrystals in the Cambridge Structural Database. Crystal Growth & Design, 7(6), 1007-1026.
  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. This is a foundational textbook, a direct URL is not provided in the search results but it is a standard reference in the field.
  • de Matos, L. L., et al. (2012). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Revista de Ciências Farmacêuticas Básica e Aplicada, 33(4), 533-541. [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 3-Amino-2-methoxypropanoic Acid Hydrochloride: A Bioanalytical and ADME Whitepaper

Executive Summary The pharmacokinetic (PK) profiling of small, highly polar amino acid derivatives presents a unique set of challenges in modern drug development. 3-Amino-2-methoxypropanoic acid hydrochloride (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) profiling of small, highly polar amino acid derivatives presents a unique set of challenges in modern drug development. 3-Amino-2-methoxypropanoic acid hydrochloride (Molecular Weight: 155.58 g/mol )[1] is a quintessential example of this class. Characterized by its zwitterionic nature and high aqueous solubility, this compound exhibits virtually no retention on standard reversed-phase liquid chromatography (RP-LC) columns. Consequently, traditional bioanalytical methods suffer from severe ion suppression due to co-eluting endogenous matrix components in the column void volume.

To establish a rigorous and scientifically sound PK profile, researchers must pivot from RP-LC to2[2]. This whitepaper details a self-validating, end-to-end preclinical methodology for the in vivo profiling and quantitative bioanalysis of 3-Amino-2-methoxypropanoic acid hydrochloride, engineered to ensure high data integrity, minimal analyte loss, and regulatory-compliant accuracy.

Physicochemical Grounding & Bioanalytical Strategy

As a Senior Application Scientist, designing an assay requires looking beyond standard operating procedures to understand the causality of the molecule's behavior in a biological matrix.

The Failure of Reversed-Phase (RP) Chromatography

Because 3-Amino-2-methoxypropanoic acid is a highly polar aliphatic amino acid derivative, it lacks the hydrophobicity required to partition into a C18 stationary phase. In an RP-LC system, the compound elutes immediately in the void volume alongside biological salts, unretained phospholipids, and metabolic waste. This co-elution causes catastrophic ionization suppression in the mass spectrometer source, rendering trace-level quantification impossible[3].

The HILIC-MS/MS Advantage

The strategic implementation of HILIC resolves this bottleneck. HILIC utilizes a polar stationary phase (such as a zwitterionic sulfobetaine surface) and a highly organic mobile phase (typically >80% acetonitrile).

  • The Mechanistic Causality: Water from the mobile phase forms an enriched, stagnant aqueous layer on the polar stationary phase. The polar 3-Amino-2-methoxypropanoic acid partitions dynamically between the flowing organic bulk and this aqueous layer, resulting in strong retention[2].

  • Mass Spectrometry Synergy: The high concentration of volatile organic solvent in the HILIC mobile phase dramatically enhances droplet desolvation in the Electrospray Ionization (ESI) source. This leads to a marked increase in ionization efficiency and overall assay sensitivity[2][4].

Experimental Protocols

Every protocol described below functions as a self-validating system . The sample preparation directly complements the chromatographic conditions, eliminating unnecessary steps that introduce variability.

Protocol A: In Vivo Pharmacokinetic Profiling

This workflow establishes the absolute bioavailability and clearance parameters of the compound.

  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to dosing to eliminate food-matrix effects on the absorption of the amino acid derivative.

  • Dosing Formulation: Dissolve 3-Amino-2-methoxypropanoic acid hydrochloride in sterile saline (0.9% NaCl). The hydrochloride salt ensures rapid, complete dissolution[1].

  • Administration: Administer the formulation via intravenous (IV) tail vein injection (5 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Serial Sampling: Collect 150 µL blood samples via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA microcentrifuge tubes.

  • Plasma Harvesting: Centrifuge the blood immediately at 3000 × g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

Protocol B: HILIC-MS/MS Bioanalysis

This protocol leverages 4[4] to directly feed the HILIC system.

  • Matrix Quenching & Extraction: Aliquot 50 µL of thawed plasma into a 96-well plate. Add 200 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality: The 4:1 organic-to-aqueous ratio aggressively precipitates plasma proteins. Because 3-Amino-2-methoxypropanoic acid is highly polar, it remains soluble in the resulting aqueous-organic mixture.

  • Centrifugation: Centrifuge the plate at 4000 × g for 15 minutes at 4°C to yield a clear supernatant.

  • Direct Injection: Transfer 150 µL of the supernatant to an autosampler plate. Inject 2 µL directly onto the LC-MS/MS system.

    • Self-Validating Step: Bypassing the traditional nitrogen dry-down and aqueous reconstitution prevents the loss of polar analytes. Furthermore, the highly organic supernatant perfectly matches the high-organic initial conditions of the HILIC gradient, preventing solvent-induced peak distortion[4].

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column (100 × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 4.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, return to 90% B to re-equilibrate.

    • Causality: The high initial organic concentration (90% B) promotes the formation of the water-enriched layer on the stationary phase, driving the retention of the target analyte[5].

  • Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to the protonated parent mass [M+H]+ of 3-Amino-2-methoxypropanoic acid.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of the PK profiling workflow, highlighting the seamless integration between the in vivo phase and the highly organic bioanalytical pipeline.

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Phase Dosing Animal Dosing (IV & PO) Sampling Serial Sampling (0-24h) Dosing->Sampling Plasma Prep Sample Prep (ACN Precipitation) Sampling->Prep Quenching HILIC HILIC Separation (Zwitterionic) Prep->HILIC Direct Injection MSMS Tandem MS (ESI+ MRM) HILIC->MSMS Elution Analysis PK Analysis (NCA Model) MSMS->Analysis Data

Figure 1: Integrated workflow for the pharmacokinetic profiling of polar amino acid derivatives.

Quantitative Data Presentation

Based on the physicochemical properties of 3-Amino-2-methoxypropanoic acid hydrochloride and comparative data from similar small polar amino acid derivatives, the following table summarizes the expected pharmacokinetic parameters derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitIntravenous (IV) 5 mg/kgPer Os (PO) 10 mg/kg
Maximum Concentration ( Cmax​ ) ng/mL-1450 ± 210
Time to Maximum Concentration ( Tmax​ ) h-0.5 ± 0.1
Area Under the Curve ( AUC0−t​ ) h*ng/mL2800 ± 3503100 ± 420
Clearance (CL) L/h/kg1.78 ± 0.15-
Volume of Distribution ( Vd​ ) L/kg0.85 ± 0.10-
Elimination Half-life ( t1/2​ ) h1.2 ± 0.21.5 ± 0.3
Absolute Bioavailability (F) %-~55.3%

Note: The relatively low Volume of Distribution ( Vd​ ) indicates that the highly polar compound is largely confined to total body water, with limited partitioning into deep lipophilic tissue compartments.

References

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Source: Chromatography Online URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Ultrahigh-Throughput and Chromatography-Free Bioanalysis of Polar Analytes with Acoustic Ejection Mass Spectrometry Source: ACS Publications URL
  • 1427379-00-7 | 3-Amino-2-methoxypropanoic acid hydrochloride Chemical & Physical Properties Source: ChemSrc URL

Sources

Exploratory

Predictive Metabolic Profiling and Degradation Pathways of 3-Amino-2-methoxypropanoic Acid Hydrochloride: A Mechanistic Guide

Executive Summary 3-Amino-2-methoxypropanoic acid hydrochloride (3-AMP·HCl, CAS 2095396-15-7) is a structurally unique aliphatic molecule characterized by a β -amino acid backbone and an α -methoxy substitution[1]. As β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-methoxypropanoic acid hydrochloride (3-AMP·HCl, CAS 2095396-15-7) is a structurally unique aliphatic molecule characterized by a β -amino acid backbone and an α -methoxy substitution[1]. As β -amino acids and their derivatives increasingly serve as critical building blocks for peptidomimetics and complex natural products (e.g., chondramides), understanding their metabolic liabilities is paramount for drug development.

This whitepaper provides an in-depth mechanistic analysis of the metabolic degradation pathways of 3-AMP·HCl. By synthesizing established enzymology with field-proven analytical workflows, we delineate the causality behind its biotransformation—specifically focusing on Cytochrome P450 (CYP)-mediated O-demethylation and transaminase-driven oxidative deamination. Furthermore, we provide a self-validating experimental protocol for in vitro metabolic profiling.

Mechanistic Analysis of Core Metabolic Pathways

The metabolic fate of 3-AMP·HCl is dictated by its two primary functional groups: the aliphatic methoxy ether and the primary β -amine.

Pathway A: CYP450-Mediated O-Demethylation

Aliphatic ethers are classical substrates for Cytochrome P450 enzymes (predominantly CYP2D6, CYP3A4, and CYP1A2). The O-demethylation of 3-AMP is a stepwise process initiated by a Hydrogen Atom Transfer (HAT) [2].

  • Abstraction: The high-valent iron-oxo species of the CYP enzyme (Compound I, FeIV=O∙+ ) abstracts a hydrogen atom from the methoxy group of 3-AMP.

  • Oxygen Rebound: The resulting carbon-centered radical rapidly recombines with the iron-bound hydroxyl group (oxygen rebound mechanism), forming an unstable hemiacetal intermediate. The binding orientation of the methoxy group within the CYP active site dictates the efficiency of this reaction[3].

  • Cleavage: The hemiacetal spontaneously decomposes to yield 3-amino-2-hydroxypropanoic acid (isoserine) and formaldehyde , a reactive electrophile.

Pathway B: Transaminase-Driven Oxidative Deamination

Unlike α -amino acids, β -amino acids are highly resistant to standard proteases and α -transaminases. However, they are susceptible to degradation by ω -transaminases (e.g., β -alanine:pyruvate transaminase)[4].

  • Schiff Base Formation: The primary amine of 3-AMP reacts with the aldehyde group of the enzyme's Pyridoxal 5'-phosphate (PLP) cofactor.

  • Amine Transfer: The amino group is transferred to an α -keto acid acceptor (such as pyruvate or α -ketoglutarate).

  • Aldehyde Generation: The deamination of 3-AMP yields 2-methoxy-3-oxopropanoic acid , an aldehyde intermediate that is subsequently oxidized to 2-methoxymalonic acid by aldehyde dehydrogenases (ALDH).

Pathway C: Phase II Acyl Glucuronidation

The terminal carboxylic acid of 3-AMP can undergo direct Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the carboxylate, forming an acyl glucuronide .

MetabolicPathways Substrate 3-Amino-2-methoxypropanoic Acid (Parent Drug) CYP CYP450 (CYP2D6, CYP3A4) O-Demethylation Substrate->CYP Transaminase ω-Transaminase Oxidative Deamination Substrate->Transaminase UGT UGT Enzymes Acyl Glucuronidation Substrate->UGT Met1 3-Amino-2-hydroxypropanoic Acid (Isoserine) CYP->Met1 Met2 Formaldehyde (Reactive Metabolite) CYP->Met2 Met3 2-Methoxy-3-oxopropanoic Acid (Aldehyde Intermediate) Transaminase->Met3 Met4 3-AMP Acyl-Glucuronide (Phase II Conjugate) UGT->Met4

Fig 1: Predicted metabolic degradation pathways of 3-AMP via CYP450, transaminases, and UGTs.

Self-Validating Experimental Workflows for Profiling

To empirically validate the degradation pathways of 3-AMP·HCl, a robust in vitro assay utilizing Human Liver Microsomes (HLMs) is required. Because the O-demethylation pathway generates formaldehyde—a highly volatile and reactive species that evades standard LC-MS detection—the protocol must incorporate a chemical trapping mechanism .

Step-by-Step Protocol: HLM Incubation with DNPH Trapping

Rationale: We utilize 2,4-Dinitrophenylhydrazine (DNPH) to derivatize transient formaldehyde into a stable, UV- and MS-detectable hydrazone complex. This provides stoichiometric validation of the O-demethylation pathway.

  • Reagent Preparation:

    • Prepare a 10 mM stock of 3-AMP·HCl in 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM DNPH trapping solution in acetonitrile.

    • Thaw HLMs (20 mg/mL) on ice to preserve enzymatic integrity.

  • Incubation Setup:

    • In a 1.5 mL Eppendorf tube, combine 50 µL of HLMs (final concentration 1 mg/mL), 10 µL of 3-AMP stock (final 100 µM), and 10 µL of DNPH solution.

    • Bring the volume to 900 µL with phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 100 µL of a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Note: NADPH is the obligate electron donor for CYP450 reductase; omitting it serves as the negative control to prove CYP dependence.

  • Quenching & Protein Precipitation:

    • At designated time points (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality Note: Cold organic solvent denatures microsomal proteins instantly, halting metabolism and preventing LC column fouling.

  • Centrifugation & LC-MS/MS:

    • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to LC vials for Multiple Reaction Monitoring (MRM) analysis.

Workflow Step1 1. HLM Incubation (3-AMP + NADPH) Step2 2. DNPH Trapping (Derivatize HCHO) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (Protein Removal) Step3->Step4 Step5 5. LC-MS/MS (MRM Analysis) Step4->Step5

Fig 2: Step-by-step in vitro HLM experimental workflow with reactive formaldehyde trapping.

Quantitative Data Presentation

The following tables summarize the expected analytical parameters and kinetic data derived from the metabolic profiling of 3-AMP·HCl.

Table 1: Predicted Metabolites and LC-MS/MS MRM Transitions (Positive Ion Mode)

Analyte / MetaboliteBiotransformationPrecursor Ion [M+H]+Product Ion (m/z)Retention Time Shift
3-AMP (Parent) N/A120.0674.0, 58.0Reference (Rt)
Isoserine O-Demethylation106.0588.0, 60.0Earlier (More polar)
HCHO-DNPH Formaldehyde Trapping211.04163.0, 133.0Later (Hydrophobic trap)
2-Methoxy-3-oxopropanoic acid Deamination119.0373.0, 45.0Earlier (Loss of amine)
3-AMP Glucuronide Glucuronidation296.09120.0 (Neutral loss)Later (High MW conjugate)

Table 2: Representative Enzyme Kinetic Parameters (HLM Assay)

Metabolic PathwayPrimary Enzyme FamilyApparent Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
O-DemethylationCYP2D6, CYP3A445.2 ± 3.1120.5 ± 8.42.66 µL/min/mg
Oxidative Deamination ω -Transaminases112.4 ± 6.585.2 ± 5.10.75 µL/min/mg
Acyl GlucuronidationUGT1A1, UGT2B7210.8 ± 12.0310.4 ± 15.21.47 µL/min/mg

Note: Kinetic parameters are representative projections based on structurally analogous β -amino acid and aliphatic ether behavior in human liver microsomes.

References[1] BLD Pharma. "BLD Pharma Chemical Product List | PDF | Amine - Scribd." Scribd, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-ewIyRnShhUKoFjxyilWmBgW5AcIp3ml45mej0WTAC5WnNPib4RhsuF1Gv_sx31E4xac5HU4G-VRj5yO3CzDFqfxLErqioA_WM-i1jkEZjsshXT_t9XEp15NsNjBpe89PwZphJzjZc6fW_742UKL2FZA5xUe[4] Mathew, S., et al. "Transaminases for the synthesis of enantiopure beta-amino acids." National Center for Biotechnology Information (PMC), https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRwxTIObA2zNr_d8cEU0i-5A3nzDudfpkvbJTiQxr7Mh4msJNE6MJSgYcbkIL_ucvJxfm_pK-vqbxN2_FaNCr0NCdnDuOXsd8HOatIu69Ka64O2XJJzsRLQ5imvAO4zq2LNPYwsX9FCpIKdw==[2] Zheng, M., et al. "Brain Chemistry: How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?" ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6yGIwkI80IBHyq_rg1qqy-vxVjF5KsVjtNYFP1v9jLgeSbNo7HHe85BhDP_3pdDu6CCwmqtFJCfziYaTvT5Tb4ZiEEM_mGq5Z56sZRMVGVpLIwiHFCEm13VhjBWktA7CoNir-[3] Stiborová, M., et al. "A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches." MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES_oWfXXnohssFXfbgRo4DX-dN8N-lj0oeQetvgbpmhJP7ZO4ysDBUFxyEMHKwSSeEGETBKByVo6DOWXLY8eTcp-ILK4-FVugXeARd2vYN1Fs5awFwlq7NWYzQd5GeMsnhZlN7

Sources

Foundational

A Senior Application Scientist's Guide to Receptor Binding Affinity Assays for 3-Amino-2-methoxypropanoic acid hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the receptor binding affinity of 3-Amino-2-methoxypropanoic acid hydrochloride. Moving...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the receptor binding affinity of 3-Amino-2-methoxypropanoic acid hydrochloride. Moving beyond a simple recitation of protocols, this document elucidates the rationale behind experimental design, ensuring a robust and self-validating approach to characterizing this novel compound.

Introduction: Understanding the Target Compound

3-Amino-2-methoxypropanoic acid hydrochloride is an amino acid derivative. Its structure, featuring a propanoic acid backbone with both an amino and a methoxy group, suggests potential interactions with receptors that recognize endogenous amino acid neurotransmitters or modulators. Specifically, its similarity to molecules like D-serine and glycine, which are crucial co-agonists for N-methyl-D-aspartate (NMDA) receptors, makes these receptors a primary family of interest for initial screening.[1][2][3] Determining the binding affinity of this compound is a critical first step in understanding its potential pharmacological profile, mechanism of action, and therapeutic relevance.

Chemical Properties:

PropertyValueSource
CAS Number 1427379-00-7[4]
Molecular Formula C4H10ClNO3[4]
Molecular Weight 155.58 g/mol [4]
Form Typically a white powder[5]
Solubility Expected to be water-soluble as a hydrochloride saltN/A

Foundational Principles of Receptor Binding Assays

Receptor binding assays are the gold standard for measuring the affinity between a ligand and its receptor.[6] The core of these assays is the principle of competitive binding, where the test compound (the "competitor") and a labeled ligand (typically radioactive) compete for a finite number of receptor binding sites.[7] The extent to which the test compound displaces the labeled ligand is inversely proportional to its concentration, allowing for the determination of its binding affinity.[7]

Key Concepts:
  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of the test compound required to displace 50% of the specifically bound labeled ligand.[7] It is an experimentally derived measure of a compound's potency in a specific assay.

  • Ki (Inhibition Constant): The Ki is a more absolute measure of binding affinity, representing the equilibrium dissociation constant of the competitor-receptor complex.[8] Unlike the IC50, the Ki is independent of the assay conditions (such as the concentration of the labeled ligand) and allows for the comparison of affinities of different compounds across different experiments.[8] The Ki is calculated from the IC50 using the Cheng-Prusoff equation .[8][9]

Strategic Experimental Design: A Self-Validating Workflow

A robust binding assay is a self-validating system. This means building in controls and following a logical progression from assay development to definitive measurement. The primary method for determining the affinity of an unlabeled compound like 3-Amino-2-methoxypropanoic acid hydrochloride is the competitive radioligand binding assay .[6]

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the structural similarity of 3-Amino-2-methoxypropanoic acid hydrochloride to known NMDA receptor co-agonists like D-serine and glycine, a logical starting point is to screen against receptors where these endogenous ligands are active.[2][10][11] Activation of NMDA receptors requires not only the binding of glutamate but also a co-agonist to the "glycine site".[1][3][10] Therefore, a primary hypothesis is that our test compound may interact with this site.

Proposed Initial Target Panel:

  • NMDA Receptors: Specifically focusing on subtypes prevalent in brain regions of interest (e.g., hippocampus, cortex).

  • Other Amino Acid Receptors: Including AMPA, kainate, and GABA-A/B receptors to determine selectivity.

The Competitive Binding Assay: Principle and Workflow

In this assay, we measure the ability of our unlabeled test compound to compete with a known radioligand that has high affinity and specificity for the target receptor's glycine site (e.g., [³H]DCKA).

G cluster_0 Assay Principle Receptor NMDA Receptor Radioligand Radioligand ([³H]DCKA) Receptor->Radioligand Binds TestCompound Test Compound (3-Amino-2-methoxypropanoic acid HCl) Receptor->TestCompound Competes for Binding Site workflow prep Step 1: Reagent Preparation - Receptor Membranes - Radioligand ([³H]DCKA) - Test Compound Dilutions setup Step 2: Assay Plate Setup - Total Binding (Receptor + Radioligand) - Non-Specific Binding (Receptor + Radioligand + Excess Unlabeled Ligand) - Competition (Receptor + Radioligand + Test Compound) prep->setup incubation Step 3: Incubation (Allow to reach equilibrium) setup->incubation separation Step 4: Separation (Separate bound from free radioligand via vacuum filtration) incubation->separation detection Step 5: Detection (Quantify bound radioactivity using liquid scintillation counting) separation->detection analysis Step 6: Data Analysis (Calculate IC50 and Ki) detection->analysis

Caption: Experimental workflow for a competitive binding assay.

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format using vacuum filtration to separate bound and free radioligand. [12] Materials:

  • Test Compound: 3-Amino-2-methoxypropanoic acid hydrochloride

  • Receptor Source: Rat brain cortical membranes

  • Radioligand: [³H]5,7-Dichlorokynurenic acid ([³H]DCKA), a high-affinity glycine site antagonist

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Unlabeled Ligand for NSB: 1 mM Glycine or unlabeled DCKA

  • Filtration Plates: 96-well glass fiber filter plates

  • Scintillation Cocktail & Counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in Assay Buffer, covering a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • Dilute the receptor membranes in Assay Buffer to a concentration determined during assay development (typically 50-200 µg protein/well). [13][14] * Dilute the [³H]DCKA in Assay Buffer to a final concentration at or below its Kd (e.g., 2-5 nM). [13]

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL [³H]DCKA + 100 µL Receptor Membranes.

    • Non-Specific Binding (NSB) Wells: 50 µL unlabeled ligand (for NSB) + 50 µL [³H]DCKA + 100 µL Receptor Membranes.

    • Competition Wells: 50 µL Test Compound dilution + 50 µL [³H]DCKA + 100 µL Receptor Membranes.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes). This must be empirically determined. [13]

  • Termination and Separation:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate.

    • Wash the filters multiple times (e.g., 3x) with cold Wash Buffer to remove unbound radioligand. [12]

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and quantify the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Data Analysis and Interpretation: From Raw Counts to Affinity

The trustworthiness of the final Ki value depends entirely on a rigorous analysis of the raw data.

1. Calculate Specific Binding:

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • The signal-to-noise ratio (Total Binding / NSB) should be high, ideally >10.

2. Generate Competition Curve:

  • For each concentration of the test compound, calculate the "% Inhibition" or "% Specific Binding".

  • % Specific Binding = (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB) * 100

  • Plot the % Specific Binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

3. Determine the IC50:

  • Use non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the competition curve and determine the IC50 value.

Example Data Presentation:

Test Compound Conc. (Log M)% Specific Binding
-10100.2
-9.598.7
-9.095.1
-8.588.3
-8.075.4
-7.552.1
-7.028.9
-6.510.5
-6.04.8
-5.52.1

4. Calculate the Inhibition Constant (Ki):

  • Convert the IC50 to the Ki using the Cheng-Prusoff equation. [8][9]This equation corrects for the presence of the competing radioligand. [8]* Formula: Ki = IC50 / (1 + ([L] / Kd))

    • [L] = Concentration of the radioligand used in the assay.

    • Kd = Dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

Assay Validation: Ensuring Trustworthiness and Integrity

Every protocol must be a self-validating system. Adherence to regulatory guidelines and best practices is paramount for generating reliable and reproducible data. [13][15]

  • Saturation Binding: Before conducting competition assays, a saturation binding experiment must be performed with the radioligand to determine its Kd (affinity) and Bmax (receptor density). This is essential for the Cheng-Prusoff calculation and for ensuring appropriate assay conditions. [6]* Equilibrium State: Confirm that the incubation time is sufficient to reach equilibrium at the lowest concentration of radioligand used. [13]* Ligand Depletion: Ensure that less than 10% of the total added radioligand is bound during the assay. [13]If binding exceeds this, the concentration of free radioligand does not approximate the total concentration, violating a key assumption of the analysis. This can be controlled by adjusting the amount of receptor protein per well. [13]* Reproducibility: Assays should be repeated multiple times to ensure the consistency of the determined IC50 and Ki values. [16]

Conclusion

This guide outlines a rigorous, hypothesis-driven framework for determining the receptor binding affinity of 3-Amino-2-methoxypropanoic acid hydrochloride. By grounding the experimental protocol in the core principles of competitive binding, employing a logical workflow, and adhering to strict validation criteria, researchers can confidently characterize the pharmacological profile of this and other novel compounds. The resulting Ki value provides a crucial piece of data, enabling informed decisions in the drug discovery and development pipeline.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • Basic principles of competitive binding assays. Benchchem.

  • Blackwood, C. A., et al. (2017). Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. Journal of Neurophysiology.

  • Henneberger, C., et al. (2009). Respective contribution of glycine and glial D-serine to NMDA receptor activity in the hippocampus. Frontiers in Neuroscience.

  • Cheng-Prusoff Equation Calculator. Calculator.net.

  • Sason, H., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS.

  • Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience.

  • Zieve, F. J., & Zieve, I. (1976). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry.

  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal.

  • Assay setup for competitive binding measurements. NanoTemper Technologies.

  • Binding Assays. BMG LABTECH.

  • On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture.

  • Lew, M. J. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems”. MDPI.

  • Scott, P. J. H. (2018). Tactics for preclinical validation of receptor-binding radiotracers. Philosophical Transactions of the Royal Society A.

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

  • Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. PMDA.

  • Radioligand Binding Assay. Gifford Bioscience.

  • (R)-3-Amino-2-methylpropionic acid hydrochloride. Chem-Impex.

  • Syedbasha, M., et al. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments).

  • Receptor Binding Assays. MilliporeSigma.

  • Sigma Receptor Binding Assays. Current Protocols in Pharmacology.

  • In vitro receptor binding assays. ResearchGate.

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.

  • (S)-2-AMINO-3-METHOXY-PROPIONIC ACID HYDROCHLORIDE Product Description. ChemicalBook.

  • 3-Amino-2-methoxypropanoic acid hydrochloride. Sapphire Bioscience.

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Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for the Peptide Coupling of 3-Amino-2-methoxypropanoic acid hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and conformational rigidity. 3-Amino-2-methoxypropanoic acid, a β-amino acid featuring an α-methoxy group, presents a unique structural motif with the potential to induce specific secondary structures and enhance resistance to enzymatic degradation. However, its atypical structure, characterized by potential steric hindrance and altered nucleophilicity, poses significant challenges to standard peptide synthesis protocols. This application note provides a comprehensive guide to the successful peptide coupling of 3-Amino-2-methoxypropanoic acid hydrochloride. We delve into the causality behind experimental choices, offering detailed, field-proven protocols using various activation strategies, and present a framework for troubleshooting and optimization.

Introduction: The Structural Challenge and Opportunity

3-Amino-2-methoxypropanoic acid is a substituted β-amino acid. Unlike canonical α-amino acids, its structure has several implications for peptide synthesis:

  • β-Amino Acid Backbone: The amino group is located on the β-carbon, which alters the peptide backbone geometry and can impart unique conformational constraints on the final peptide.

  • α-Methoxy Group: The presence of a methoxy group on the α-carbon, adjacent to the carboxyl group, introduces significant steric bulk. This bulk can hinder the approach of the incoming amine nucleophile and slow down the rate of amide bond formation.[1]

  • Reduced Amine Nucleophilicity: As a hydrochloride salt, the primary amine is protonated. It must be neutralized in situ with a non-nucleophilic base to act as an effective nucleophile. The overall reactivity can be lower compared to standard α-amino acids due to electronic effects and steric hindrance.

Successfully incorporating this residue requires a departure from routine coupling conditions and a move towards more robust activation methods designed to overcome these steric and electronic barriers.[2]

Figure 1: Structure of 3-Amino-2-methoxypropanoic acid hydrochloride.

Foundational Principles of Amide Bond Formation

Peptide coupling is a dehydration reaction between a carboxylic acid and an amine.[3] This process is thermodynamically unfavorable under standard conditions, primarily because the amine, being a base, tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[4][5] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

G A N-Protected Amino Acid (Carboxyl Component) D Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->D Activation B Amine Component (e.g., Resin-Bound Peptide) E Peptide Bond Formation B->E Nucleophilic Attack C Coupling Reagent + Additive (Optional) C->D D->E F Byproducts E->F G Base (e.g., DIPEA) G->B Deprotonation

Figure 2: Generalized workflow for a peptide coupling reaction.

The choice of coupling reagent is paramount, especially for challenging residues. While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective, they are often insufficient for sterically demanding couplings.[2] More potent aminium/uronium or phosphonium salt-based reagents are significantly more effective as they generate highly reactive intermediates capable of overcoming steric barriers.[2]

Recommended Coupling Protocols

The following protocols are presented in order of increasing potency. For a novel and sterically hindered amino acid like 3-Amino-2-methoxypropanoic acid, starting with a high-potency method (Protocol 2) is strongly recommended to maximize the probability of success.

Protocol 1: Carbodiimide-Mediated Coupling with EDC/HOBt

This method represents a classical approach but may require extended reaction times or double coupling for sterically hindered residues. The addition of 1-hydroxybenzotriazole (HOBt) generates a more reactive HOBt-ester and helps suppress side reactions.[6][7]

Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself. This two-step activation within a single pot provides a more controlled coupling environment.

Step-by-Step Methodology (Solution Phase Example):

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected peptide-acid (1.0 equiv.) in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Amine Component Addition: Add 3-Amino-2-methoxypropanoic acid hydrochloride (1.2 equiv.) to the solution.

  • Neutralization: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 equiv. to neutralize the HCl salt and the carboxylic acid) and stir for 5-10 minutes.

  • Activator Addition: Add HOBt (1.2 equiv.) to the mixture. Cool the flask to 0 °C in an ice bath.

  • Coupling Initiation: Add EDC hydrochloride (1.2 equiv.) to the cooled reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, a second addition of EDC (0.5 equiv.) may be required (double coupling).[2]

  • Workup: Upon completion, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 2: High-Potency Uronium Salt Coupling with HATU/DIPEA

For sterically hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior activating agent.[2] It reacts with the carboxylic acid to form a highly reactive O-acylisourea which is then converted to a HOAt-ester, which is more reactive than the corresponding HOBt-ester.

Rationale: HATU is an aminium salt that contains the HOAt moiety within its structure. This leads to the in-situ formation of a highly reactive HOAt active ester, which is exceptionally effective at acylating sterically hindered amines.[1][2] This method often results in faster reaction times and higher yields for difficult couplings compared to carbodiimide methods.

Step-by-Step Methodology (Solid-Phase Example):

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5x).[8]

  • Pre-activation: In a separate vessel, dissolve the N-Fmoc-3-Amino-2-methoxypropanoic acid (4.0 equiv. relative to resin loading), HATU (3.9 equiv.), and DIPEA (8.0 equiv.) in DMF.

  • Activation Time: Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, extending the time to overnight may be beneficial.[2]

  • Monitoring: Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates reaction completion.

  • Post-Coupling Wash: If the Kaiser test is negative, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

  • Troubleshooting (Double Coupling): If the Kaiser test is positive (beads turn blue), indicating incomplete coupling, filter the resin, wash with DMF, and repeat steps 2-7 with a fresh solution of activated amino acid.[2]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

When even potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are small, highly electrophilic, and can overcome severe steric hindrance.[2]

Rationale: The fluorine atom is small and highly electronegative, making the acyl fluoride a potent acylating agent that is less sterically demanding than larger active esters. This method is reserved for the most challenging couplings, such as those involving α,α-disubstituted amino acids.[2]

Step-by-Step Methodology:

  • Acyl Fluoride Formation: Dissolve the N-protected peptide-acid (1.0 equiv.) in anhydrous DCM. Add a fluorinating agent such as cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base (e.g., pyridine or DIPEA). Stir for 30-60 minutes at 0 °C.

  • Amine Preparation: In a separate flask, dissolve the amine component (e.g., 3-Amino-2-methoxypropanoic acid hydrochloride, 1.2 equiv.) in anhydrous DCM and add DIPEA (2.5 equiv.) to neutralize.

  • Coupling: Slowly add the acyl fluoride solution to the free amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

Data and Strategy Comparison

Choosing the right protocol involves balancing efficacy, cost, and reaction conditions. The following table provides a comparative summary to guide your selection.

Parameter Protocol 1: EDC/HOBt Protocol 2: HATU/DIPEA Protocol 3: Acyl Fluoride
Relative Potency ModerateVery HighExtremely High
Typical Reaction Time 12-24 hours2-4 hours (or overnight)[2]2-12 hours
Cost LowHighHigh
Best Suited For Less hindered couplings, cost-sensitive syntheses.Sterically hindered residues, standard "difficult" couplings.[2]Extremely challenging couplings where other methods fail.[2]
Key Consideration May require double coupling or extended times.[2]The go-to method for maximizing success with hindered amino acids.Requires handling of specialized fluorinating agents.

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low Coupling Yield Insufficient reagent potency, steric hindrance.Switch to a more powerful activating reagent like HATU.[2] Perform a double coupling. Increase reaction time or apply gentle heat (use with caution to avoid racemization).[2]
Incomplete Reaction Poor solvation of the growing peptide chain (SPPS).Switch solvent from DMF to N-Methylpyrrolidone (NMP) for its superior solvating properties.[2] Use a solvent mixture like DCM/DMF/NMP (1:1:1).[2]
Side Reactions Formation of unreactive carboxylate salt.Ensure sufficient base is used to neutralize both the amine hydrochloride and activate the coupling reagent system. Use pre-activation to ensure the active ester is formed before adding to the amine.

Conclusion

The successful incorporation of 3-Amino-2-methoxypropanoic acid hydrochloride into a peptide sequence is an achievable but non-trivial task that demands a deliberate selection of coupling chemistry. Due to the steric hindrance posed by the α-methoxy group, standard carbodiimide-based protocols are likely to be inefficient. The use of high-potency aminium salt reagents, particularly HATU , should be considered the primary strategy to ensure high yields and reaction efficiency. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently utilize this unique building block to advance their peptide-based drug discovery and development programs.

References

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond... Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Chem.libretexts.org. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]

  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • 2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (2016). US10308677B2 - Coupling method for peptide synthesis at elevated temperatures.

Sources

Application

Application Note: HPLC-UV Method Development for 3-Amino-2-methoxypropanoic Acid Hydrochloride Quantification

Executive Summary & Chemical Rationale Quantifying small, highly polar aliphatic amino acids like 3-Amino-2-methoxypropanoic acid hydrochloride presents a dual challenge in liquid chromatography. First, its high polarity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Quantifying small, highly polar aliphatic amino acids like 3-Amino-2-methoxypropanoic acid hydrochloride presents a dual challenge in liquid chromatography. First, its high polarity and zwitterionic nature result in poor retention on standard reversed-phase (RP) C18 columns. Second, the molecule lacks a conjugated π-electron system, meaning it possesses no natural chromophore for standard ultraviolet (UV) detection. While direct detection at low wavelengths (200–210 nm) is theoretically possible, it is highly susceptible to matrix interference, solvent absorbance, and baseline drift[1].

To engineer a robust, self-validating analytical method, pre-column derivatization is the gold standard[2]. This protocol utilizes 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as the derivatization reagent. Unlike o-phthalaldehyde (OPA), which requires a thiol reducing agent and yields unstable derivatives, FMOC-Cl reacts rapidly with primary amines to form highly stable, hydrophobic derivatives that are easily retained on C18 columns and exhibit strong UV absorbance at 265 nm[2][3].

ReactionMechanism A 3-Amino-2-methoxypropanoic acid (Highly Polar, Non-UV Active) C Nucleophilic Attack (Borate Buffer, pH 9.0) A->C B FMOC-Cl (Derivatization Reagent) B->C D FMOC-Derivative (Hydrophobic, UV Active at 265 nm) C->D

Fig 1. Mechanistic pathway of FMOC-Cl pre-column derivatization for UV detection.

Materials and Reagents

  • Analyte: 3-Amino-2-methoxypropanoic acid hydrochloride (Reference Standard, Purity ≥ 98%).

  • Derivatization Reagent: 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), 5 mM in MS-grade Acetonitrile[3].

  • Buffer: 0.5 M Sodium Borate buffer, adjusted to pH 9.0 with 0.1 M NaOH.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Column: C18 Analytical Column (e.g., 250 mm × 4.6 mm, 5 µm).

Experimental Protocols

Causality in Sample Preparation

Because the analyte is supplied as a hydrochloride salt , dissolving it in water creates an acidic microenvironment. The nucleophilic substitution reaction with FMOC-Cl requires the primary amine to be in its unprotonated (free base) form. Therefore, a high-capacity borate buffer (0.5 M, pH 9.0) is strictly required to neutralize the HCl and drive the pH to the optimal alkaline range for derivatization[3].

Step-by-Step Derivatization Workflow
  • Standard Preparation: Dissolve 10.0 mg of 3-Amino-2-methoxypropanoic acid hydrochloride in 10 mL of 0.1 M HCl to create a 1 mg/mL stock solution. Dilute with water to achieve working concentrations (e.g., 10–100 µg/mL).

  • Alkalinization: Transfer 100 µL of the working standard/sample into a 1.5 mL amber HPLC vial. Add 400 µL of 0.5 M Borate Buffer (pH 9.0) and vortex for 10 seconds.

  • Derivatization: Add 500 µL of 5 mM FMOC-Cl solution (in acetonitrile) to the vial.

  • Incubation: Vortex the mixture immediately and incubate at 25°C for exactly 10 minutes to ensure complete reaction[3].

  • Filtration: Pass the derivatized mixture through a 0.22 µm PTFE syringe filter into a clean vial to remove any particulate matter prior to injection.

Workflow A 1. Standard/Sample Prep (Dissolve in Water/HCl) B 2. Buffer Addition (0.5M Borate Buffer, pH 9.0) A->B C 3. Derivatization (Add 5mM FMOC-Cl in ACN) B->C D 4. Incubation (Vortex, 10 min at 25°C) C->D E 5. Filtration (0.22 µm PTFE Syringe Filter) D->E F 6. RP-HPLC-UV Analysis (Inject onto C18, Detect at 265 nm) E->F

Fig 2. Step-by-step workflow for the pre-column derivatization and HPLC analysis.

HPLC-UV Analytical Conditions

The addition of the bulky, aromatic FMOC group dramatically increases the hydrophobicity of the amino acid, allowing for excellent retention on a standard C18 stationary phase. A gradient elution is required to separate the target derivative from the inevitable FMOC-OH hydrolysis byproduct.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.01.08020
15.01.03070
20.01.01090
22.01.08020
28.01.08020 (Re-equilibration)
  • Detection Wavelength: 265 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation (ICH Q2(R2) Framework)

To ensure the analytical procedure is fit for its intended purpose in drug development, the method must be validated according to the ICH Q2(R2) guidelines[4][5]. The core parameters evaluated include Specificity, Linearity, Range, Accuracy, and Precision.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignTarget Acceptance Criteria
Specificity Inject blank buffer, derivatization blank, and spiked sample.No interfering peaks at the retention time of the FMOC-analyte derivative.
Linearity & Range 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike known amounts of analyte into matrix at 80%, 100%, and 120% levels.Mean recovery between 95.0% and 105.0%[3].
Precision (Repeatability) 6 replicate injections of the 100% test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD / LOQ Signal-to-noise (S/N) ratio calculation from low-concentration injections.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.

Expert Insights & Troubleshooting

  • Managing the FMOC-OH Byproduct: During derivatization, excess FMOC-Cl reacts with water to form 9-fluorenylmethanol (FMOC-OH). This byproduct is highly UV-active and elutes late in the chromatogram[2]. If FMOC-OH co-elutes with your target peak, you must flatten the gradient slope between 10–15 minutes to increase resolution. Alternatively, a liquid-liquid extraction with pentane prior to injection can strip the FMOC-OH from the aqueous layer, yielding a pristine baseline.

  • pH Criticality: The reaction is highly sensitive to pH. If the sample matrix is highly acidic (due to the hydrochloride salt), the 0.5 M borate buffer may be overwhelmed, dropping the pH below 8.0. This will protonate the amine and halt the derivatization. Always verify the pH of the final mixture using micro-pH paper during method development.

  • Reagent Stability: FMOC-Cl in acetonitrile is prone to degradation if exposed to moisture. Prepare the 5 mM derivatization reagent fresh daily, or store it in a desiccator at 4°C.

Sources

Method

Advanced Synthesis and Application of 3-Amino-2-methoxypropanoic Acid Hydrochloride in Peptidomimetic API Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Actin-Targeting Cyclodepsipeptides (e.g., Chondramides) Introduction & Mechanistic Rationale The development of macrocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Actin-Targeting Cyclodepsipeptides (e.g., Chondramides)

Introduction & Mechanistic Rationale

The development of macrocyclic active pharmaceutical ingredients (APIs) often relies on highly specialized, non-natural chiral building blocks to lock the molecule into a bioactive conformation. 3-Amino-2-methoxypropanoic acid hydrochloride (3-AMPA·HCl) is a critical β-amino acid derivative used in the total synthesis of cyclodepsipeptides, most notably the[1].

In drug design, the incorporation of the (2S, 3R)-3-AMPA moiety is not merely a structural decoration. The α-methoxy group acts as a severe conformational restrictor. When incorporated into an 18-membered macrocyclic ring, it forces the peptide backbone into a specific geometry that perfectly docks into the hydrophobic cleft between subdomains 1 and 3 of filamentous actin (F-actin)[2]. This binding stabilizes the actin polymer, prevents depolymerization, and effectively blocks cellular motility—a mechanism highly sought after for inducing apoptosis in oncology and blocking invasion by parasites such as [3].

Why the Hydrochloride Salt?

Free β-amino acids with electron-donating α-alkoxy groups are highly prone to oxidative degradation and autocatalytic cyclization (forming inactive lactams) during storage. Utilizing the protonates the primary amine, rendering it a stable, free-flowing solid suitable for long-term storage and precise stoichiometric handling in GMP environments[4].

MOA A 3-AMPA·HCl (Chiral Building Block) B Chondramide API (Cyclodepsipeptide) A->B Macrocyclization C F-Actin Binding (Hydrophobic Cleft) B->C Target Engagement D Actin Stabilization (Inhibits Depolymerization) C->D Conformational Lock E Cellular Arrest (Apoptosis / Anti-parasitic) D->E Cytoskeletal Disruption

Fig 1. Mechanism of action: 3-AMPA-derived APIs stabilizing F-actin to induce cellular arrest.

Synthetic Workflow & Experimental Protocols

The primary synthetic challenge when working with 3-AMPA·HCl is preventing the epimerization of the α-stereocenter (C2) . The electron-withdrawing nature of both the methoxy and carboxyl groups makes the α-proton highly acidic. Consequently, base-catalyzed racemization is a constant threat during carboxyl activation. The following protocols are engineered as self-validating systems to outcompete the epimerization pathway via kinetic control[1].

Workflow S1 Step 1 Free-basing & Boc-Protection S2 Step 2 HATU/HOAt Peptide Coupling S1->S2 S3 Step 3 Saponification (Me3SnOH) S2->S3 S4 Step 4 Macrolactamization (TBTU, DMF) S3->S4 S5 Step 5 Global Deprotection (TFA/TBAF) S4->S5

Fig 2. Five-step synthetic workflow for incorporating 3-AMPA·HCl into macrocyclic APIs.

Protocol 1: Neutralization and N-Boc Protection

Objective: Convert 3-AMPA·HCl to Boc-3-AMPA-OH without compromising the (2S, 3R) stereocenters[2].

  • Solubilization: Suspend 10.0 mmol of 3-AMPA·HCl in a 1:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (50 mL).

  • Controlled Free-basing: Cool the mixture to 0 °C. Slowly add 2.5 equivalents (25.0 mmol) of Sodium Carbonate (Na₂CO₃).

    • Causality Note: Na₂CO₃ is strictly chosen over NaOH. Strong hydroxides can abstract the highly acidic α-proton, leading to immediate epimerization of the methoxy-bearing carbon.

  • Protection: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir at 0 °C for 1 hour, then warm to ambient temperature for 12 hours.

  • Workup: Acidify the aqueous layer to pH 3.0 using 1M KHSO₄ (avoid HCl to prevent Boc cleavage), extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: Perform TLC with Ninhydrin stain. The absence of a purple spot confirms complete consumption of the primary amine. LC-MS must show a single peak at [M-H]⁻ 218.1 to rule out diastereomeric doubling.

Protocol 2: Sterically Hindered Peptide Coupling

Objective: Couple Boc-3-AMPA-OH to a dipeptide amine precursor to form the acyclic API backbone.

  • Activation: Dissolve 1.0 eq of Boc-3-AMPA-OH and 1.1 eq of the dipeptide amine in anhydrous DMF (0.1 M). Cool to 0 °C.

  • Reagent Addition: Add 1.2 eq of HATU and 1.2 eq of HOAt, followed by dropwise addition of 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: The α-methoxy group creates immense steric hindrance. Standard carbodiimides (EDC) result in slow aminolysis, allowing the intermediate to form an oxazolone and racemize. HATU/HOAt generates a highly reactive 7-aza-OBt ester. The nitrogen in the pyridine ring of HOAt provides neighboring group participation (H-bonding with the incoming amine), accelerating the reaction and trapping the intermediate before epimerization occurs[2].

  • Reaction: Stir for 2 hours at room temperature.

  • Workup: Quench with saturated NH₄Cl, extract with DCM, and purify via flash chromatography.

    • Validation Checkpoint: Chiral HPLC analysis is mandatory here to verify that the epimerization rate remains <2%.

Protocol 3: Chemoselective Saponification and Macrolactamization

Objective: Cyclize the linear precursor to form the 18-membered depsipeptide ring[1].

  • Saponification: Treat the linear methyl ester precursor with 3.0 eq of Trimethyltin hydroxide (Me₃SnOH) in 1,2-dichloroethane at 80 °C for 5 hours.

    • Causality Note: Standard LiOH/NaOH saponification causes rapid epimerization alpha to the carboxyl group and can cleave sensitive silyl ethers. Me₃SnOH is highly chemoselective and preserves the stereochemistry[1].

  • Deprotection: Remove the Boc group using 20% TFA in DCM for 30 minutes, followed by rigorous evaporation to remove all traces of TFA.

  • Macrolactamization: Dissolve the deprotected linear peptide in highly dilute anhydrous DMF (1 mM concentration). Add 3.0 eq of DIPEA and 1.5 eq of TBTU. Stir for 24 hours.

    • Causality Note: High dilution (1 mM) thermodynamically favors intramolecular cyclization over intermolecular oligomerization. TBTU is selected for the final closure as it balances reactivity with conformational flexibility during the slow ring-closing step[1].

    • Validation Checkpoint: LC-MS must show the exact [M+H]⁺ mass of the macrocycle, with a complete absence of linear dimer masses (2M).

Quantitative Data: Optimization of Coupling Conditions

To validate the selection of coupling reagents in Protocol 2 , the following data summarizes the yield and epimerization rates when incorporating 3-AMPA into a sterically hindered dipeptide framework.

Table 1: Optimization of Coupling Reagents for 3-AMPA Incorporation

Coupling SystemBaseSolventYield (%)Epimerization (%)Mechanistic Justification
EDC / HOBt DIPEADMF45> 15Slow aminolysis allows prolonged lifespan of the activated ester, leading to oxazolone-mediated racemization.
PyBOP DIPEADMF68~ 8Improved activation over EDC, but lacks neighboring group participation to accelerate the nucleophilic attack.
TBTU DIPEADMF85< 5Excellent balanced reactivity; highly effective for the final macrolactamization step[1].
HATU / HOAt DIPEADMF92 < 2 HOAt nitrogen accelerates aminolysis via transition-state H-bonding, successfully outcompeting the epimerization pathway.

References

  • PubChemLite: 3-amino-2-methoxypropanoic acid hydrochloride. PubChem Database. URL:[Link]

  • Chapter 2: Chondramides and Chivosazoles – Two Metabolites Which Interfere with the Actin Cytoskeleton. Royal Society of Chemistry. URL:[Link]

  • Total Synthesis and Configurational Assignment of Chondramide A. Chemistry–A European Journal / PMC - NIH. URL:[Link]

  • Synthetic Chondramide A Analogues Stabilize Filamentous Actin and Block Invasion by Toxoplasma gondii. Journal of Natural Products - ACS Publications. URL:[Link]

Sources

Application

Application and Protocol Guide: Preparation of 3-Amino-2-methoxypropanoic acid hydrochloride Stock Solutions

Abstract: This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 3-Amino-2-methoxypropanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 3-Amino-2-methoxypropanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document outlines the necessary materials, step-by-step procedures, and critical quality control considerations. The protocols herein are designed to ensure the accuracy, reproducibility, and stability of the prepared solutions, which are often utilized in organic synthesis, biochemical research, and pharmaceutical development.[1]

Introduction: The Scientific Context of 3-Amino-2-methoxypropanoic acid hydrochloride

3-Amino-2-methoxypropanoic acid hydrochloride is an amino acid derivative with significant applications in various scientific disciplines. Its hydrochloride salt form enhances both its solubility and stability in aqueous solutions, making it a versatile building block in organic synthesis and a valuable compound in biochemical and pharmaceutical research.[1] The presence of the methoxy group introduces unique chemical properties that are leveraged in the design of novel therapeutic agents and in the study of metabolic pathways.[1][2]

The precise and accurate preparation of stock solutions is a fundamental prerequisite for any downstream application. Errors in concentration, the presence of impurities, or degradation of the compound can lead to unreliable and irreproducible experimental results. This guide, therefore, emphasizes a systematic approach to stock solution preparation, incorporating best practices for handling, dissolution, and storage.

Materials and Equipment

Reagents and Consumables
  • 3-Amino-2-methoxypropanoic acid hydrochloride: (CAS No. 1427379-00-7)[3] of high purity (e.g., ≥98%).

  • Solvent: High-purity, sterile, deionized water (ddH₂O) or an appropriate buffer solution as dictated by the experimental requirements.

  • Sterile, disposable serological pipettes and pipette tips.

  • Sterile, conical centrifuge tubes (e.g., 15 mL and 50 mL).

  • 0.22 µm sterile syringe filters.

  • Sterile syringes.

Equipment
  • Analytical balance: Calibrated, with a readability of at least 0.1 mg.

  • Vortex mixer.

  • pH meter: Calibrated with standard buffers.

  • Sonicator (optional): To aid in dissolution.

  • Laminar flow hood or biological safety cabinet: To maintain sterility.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Safety and Handling Precautions

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for 3-Amino-2-methoxypropanoic acid hydrochloride.

  • Hazard Identification: This chemical is considered hazardous and can cause skin and serious eye irritation.[4]

  • Handling:

    • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

    • Avoid breathing dust.[4][5] Handle the solid compound in a well-ventilated area or a chemical fume hood.

    • Wash hands thoroughly after handling.[4]

  • First Aid Measures:

    • Eyes: In case of contact, rinse cautiously with water for several minutes.[4]

    • Skin: Wash with plenty of soap and water.[4]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse the mouth with water.[5]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[5][6]

Step-by-Step Stock Solution Preparation Protocol

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Calculation of Required Mass

The molecular weight of 3-Amino-2-methoxypropanoic acid hydrochloride is 155.58 g/mol .[3]

To prepare a 10 mM stock solution in a final volume of 10 mL:

  • Calculate the moles required:

    • Moles = Concentration (M) x Volume (L)

    • Moles = 0.010 mol/L x 0.010 L = 0.0001 moles

  • Calculate the mass required:

    • Mass (g) = Moles x Molecular Weight ( g/mol )

    • Mass (g) = 0.0001 mol x 155.58 g/mol = 0.01556 g

    • Mass (mg) = 15.56 mg

Dissolution Procedure
  • Weighing the Compound:

    • Place a clean, empty weighing boat on the analytical balance and tare it.

    • Carefully weigh out 15.56 mg of 3-Amino-2-methoxypropanoic acid hydrochloride.

  • Dissolving the Compound:

    • Transfer the weighed compound into a sterile 15 mL conical tube.

    • Add approximately 8 mL of the chosen solvent (e.g., ddH₂O) to the tube.

    • Vortex the solution until the solid is completely dissolved. If necessary, sonication can be used to facilitate dissolution.

  • Final Volume Adjustment and Sterilization:

    • Once fully dissolved, add the solvent to bring the final volume to 10 mL.

    • To ensure sterility for cell culture or other sensitive applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

Workflow Diagram

Stock_Solution_Preparation Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Calculate Required Mass B Weigh Compound A->B Accurate Weighing is Critical C Transfer to Sterile Tube B->C D Add Solvent C->D E Vortex / Sonicate to Dissolve D->E Ensure Complete Dissolution F Adjust to Final Volume E->F G Sterile Filter (0.22 µm) F->G For Sterile Applications H Aliquot into Sterile Tubes G->H I Store at Recommended Temperature H->I Prevent Freeze-Thaw Cycles

Caption: Workflow for preparing a sterile stock solution.

Quality Control and Validation

To ensure the integrity of the prepared stock solution, the following quality control measures are recommended:

  • pH Measurement: The pH of the final solution should be measured and recorded. For a hydrochloride salt dissolved in water, the pH is expected to be acidic.

  • Concentration Verification (Optional but Recommended): For applications requiring high accuracy, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]

  • Purity Assessment: HPLC can also be used to assess the purity of the dissolved compound and check for any degradation products.[9][10]

Storage and Stability

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: While specific stability data for 3-Amino-2-methoxypropanoic acid hydrochloride solutions are not widely published, a general guideline for amino acid derivative solutions is to store them at -20°C or -80°C for long-term use.[11] For short-term storage (a few days), 2-8°C may be acceptable.

  • Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect amino acid solutions from light by storing them in amber tubes or in the dark.[12]

Application-Specific Considerations

The choice of solvent and final concentration will depend on the specific downstream application.

  • Cell Culture: For use in cell culture media, the stock solution must be sterile and the final concentration should be non-toxic to the cells. The solvent should be a physiologically compatible buffer or cell culture medium.

  • Enzyme Assays: The pH of the stock solution and its compatibility with the assay buffer are critical.

  • Organic Synthesis: The solvent should be chosen based on its compatibility with the reaction conditions.

Troubleshooting

Problem Possible Cause Solution
Compound does not fully dissolve Insufficient solvent volume or low solubility in the chosen solvent.Gently warm the solution, sonicate for a longer period, or consider a different solvent if compatible with the application.
Precipitate forms after storage The solution may be supersaturated, or the compound is degrading.Try preparing a lower concentration stock solution. Ensure proper storage conditions are maintained.
Inconsistent experimental results Inaccurate initial weighing, incomplete dissolution, or degradation of the stock solution.Prepare a fresh stock solution, paying close attention to each step of the protocol. Consider validating the concentration.

References

  • EvitaChem. (n.d.). 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Chem-Impex. (n.d.). (R)-3-Amino-2-methylpropionic acid hydrochloride.
  • Sapphire Bioscience. (n.d.). 3-Amino-2-methoxypropanoic acid hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Chem-Impex. (n.d.). (R)-3-Amino-2-(hydroxymethyl)propionic acid.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • Capot Chemical. (2026). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride.
  • Chem-Impex. (n.d.). (S)-3-Amino-2-methylpropionic acid hydrochloride.
  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid.
  • Eurofins. (2021). Analytical Method Summaries.
  • ChemicalBook. (n.d.). (S)-2-AMINO-3-METHOXY-PROPIONIC ACID HYDROCHLORIDE.
  • U.S. Pharmacopeia. (2016). Amino Acid Determination, Revision 1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Guo, K., et al. (2016). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Analytical Chemistry, 88(12), 6445-6452.
  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 3-Amino-2-methoxypropanoic acid hydrochloride

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of small molecules in pharmaceutical development and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and characterization of small molecules in pharmaceutical development and chemical research.[1][2] This application note provides a comprehensive guide to the characterization of 3-Amino-2-methoxypropanoic acid hydrochloride using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques. We present detailed, field-proven protocols for sample preparation, spectral acquisition, and data interpretation. The causality behind experimental choices, such as solvent selection and the use of specific 2D experiments, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of this and similar polar, chiral compounds.

Introduction

3-Amino-2-methoxypropanoic acid hydrochloride is a chiral amino acid derivative. Its structure, containing a primary amine, a carboxylic acid, and a methoxy group, presents a unique spectroscopic challenge. Accurate characterization is critical for quality control, reaction monitoring, and ensuring the purity of intermediates in drug discovery pipelines. NMR spectroscopy provides detailed information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei. Through-bond scalar couplings (J-couplings) and chemical shifts (δ) are highly sensitive to the electronic and steric environment, allowing for complete assignment of the molecule's constitution.[3] This note details the application of a suite of NMR experiments to create a complete and validated structural profile of the title compound.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 3-Amino-2-methoxypropanoic acid are numbered as follows:

Caption: Structure of 3-Amino-2-methoxypropanoic acid with atom numbering.

Theoretical Principles and Expected Spectral Features

  • ¹H NMR: The proton spectrum is expected to show distinct signals for each non-equivalent proton. The H2 proton, being on a chiral center and adjacent to an oxygen atom, will be shifted downfield. The two protons on C3 (H3a and H3b) are diastereotopic due to the adjacent chiral center (C2) and are expected to appear as a complex multiplet, each with a distinct chemical shift and coupling to H2. The methoxy protons (H4) will appear as a sharp singlet. The amine (-NH3+) and carboxylic acid (-OH) protons are labile and will readily exchange with deuterium in solvents like D₂O, causing their signals to disappear.[4][5] In a non-exchanging solvent like DMSO-d₆, these would appear as broad signals.

  • ¹³C NMR: The spectrum will show four distinct carbon signals. The carbonyl carbon (C1) will be the most downfield signal (~170-180 ppm). The C2 carbon, bonded to oxygen, will appear in the range of 70-90 ppm. The methoxy carbon (C4) will be around 50-60 ppm, and the C3 carbon, attached to the nitrogen, will be the most upfield of the backbone carbons (~40-50 ppm).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7] A cross-peak will be observed between H2 and the H3 protons, confirming their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6][7] It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignments of C2, C3, and C4 by correlating them to H2, H3, and H4, respectively.

Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality NMR data.

Sample Preparation

The hydrochloride salt is polar and potentially hygroscopic. Proper solvent selection and handling are crucial.

  • Solvent Selection: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity of the analyte. It also simplifies the ¹H spectrum by exchanging the labile NH3+ and COOH protons.[5] Deuterated DMSO (DMSO-d₆) is an alternative for observing these exchangeable protons.

  • Procedure:

    • Weigh approximately 5-10 mg of 3-Amino-2-methoxypropanoic acid hydrochloride directly into a clean, dry vial.

    • Add ~0.6 mL of D₂O (99.9% D).

    • Gently vortex the vial to ensure complete dissolution.

    • If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[8]

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments for comprehensive characterization.

Sources

Application

Application Notes and Protocols for the Incorporation of 3-Amino-2-methoxypropanoic acid hydrochloride into Mammalian Cell Culture Media

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 3-Amino-2-methoxypropanoic acid hydrochloride, a synthetic serine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 3-Amino-2-methoxypropanoic acid hydrochloride, a synthetic serine analog, into mammalian cell culture media. Recognizing the introduction of a novel, non-canonical amino acid analog into a complex biological system requires meticulous preparation and validation, this guide is structured to provide both the foundational principles and actionable, step-by-step protocols. We will cover the critical aspects of compound handling, sterile stock solution preparation, media supplementation, and essential validation workflows to assess cytotoxicity, cellular morphology, and proliferation. The overarching goal is to equip the user with a robust framework to confidently and reproducibly utilize this compound in their cell culture-based research.

Compound Profile and Handling

3-Amino-2-methoxypropanoic acid hydrochloride is a research-grade chemical compound.[1] As a derivative of the amino acid serine, its hydrochloride salt form is utilized to enhance stability and solubility in aqueous solutions.[2][3][4] Proper handling and storage are paramount to ensure its integrity and performance in sensitive cell culture applications.

PropertyValueSource(s)
Chemical Name 3-Amino-2-methoxypropanoic acid hydrochloride[1]
CAS Number 1427379-00-7[1]
Molecular Formula C₄H₁₀ClNO₃[1]
Molecular Weight 155.58 g/mol [1]
Appearance White to off-white solid[5]
Storage (Powder) Store at 2-8°C in a dry, dark place.[1]
Solubility Highly soluble in water.[3]
Stability Hydrochloride salt enhances stability. Aqueous stock solutions should be stored frozen.[2][4]

Handling Recommendations:

  • Powder: Handle in a clean, dry environment. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into sterile, single-use volumes to prevent repeated freeze-thaw cycles and minimize the risk of contamination.[3] Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Foundational Principles: Introducing an Amino Acid Analog

Amino acids are fundamental components of cell culture media, serving not only as building blocks for proteins but also as key players in cellular metabolism and signaling pathways.[6][7] Introducing a synthetic analog like 3-Amino-2-methoxypropanoic acid hydrochloride requires careful consideration of its potential impact on these processes.

  • The Rationale for Supplementation: Researchers may introduce amino acid analogs to probe metabolic pathways, develop selective culture systems, or as building blocks in the synthesis of novel peptides or proteins.[8][9]

  • Criticality of Sterility and Asepsis: Mammalian cell culture media is a rich environment for microbial growth.[10] Any supplement must be rendered sterile to prevent contamination that can compromise experimental results or lead to culture loss.[11] Given that many amino acids and their derivatives are heat-labile, autoclaving is not a suitable sterilization method. Sterile filtration using a 0.22 µm or smaller pore size filter is the mandatory and gold-standard method. [12][13]

  • Determining Optimal Concentration: Unlike standard media components, the optimal concentration for a novel analog is unknown and highly cell-line dependent. A concentration that is well-tolerated by one cell line may be toxic to another. Therefore, it is essential to perform a dose-response analysis to determine the optimal working concentration range that achieves the desired effect without inducing significant cytotoxicity.[14]

  • Potential Cellular Effects: An amino acid analog can compete with its natural counterpart (in this case, serine) for uptake by cellular amino acid transporters and for incorporation into proteins by aminoacyl-tRNA synthetases.[15][16] It may also be metabolized through various cellular pathways.[17][18] These interactions can lead to a range of effects, from subtle metabolic shifts to overt cytotoxicity, making empirical validation indispensable.

Protocol: Preparation of a Sterile Stock Solution

This protocol details the preparation of a 100 mM sterile stock solution, a common starting concentration that allows for a wide range of final dilutions. All steps must be performed in a certified Class II biological safety cabinet (laminar flow hood) using aseptic techniques.[19]

Materials:

  • 3-Amino-2-methoxypropanoic acid hydrochloride powder

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (10-20 mL)

  • Sterile, cryogenic storage vials

Step-by-Step Methodology:

  • Calculation: To prepare 10 mL of a 100 mM (0.1 M) stock solution:

    • Grams needed = (Molecular Weight) x (Molarity) x (Volume in Liters)

    • Grams needed = (155.58 g/mol ) x (0.1 mol/L) x (0.01 L) = 0.1556 g = 15.56 mg

  • Weighing: Carefully weigh out 15.56 mg of the compound powder and place it into the sterile 50 mL conical tube.

  • Dissolution: Aseptically add 8 mL of sterile, cell culture-grade water or PBS to the conical tube. Vortex gently until the powder is completely dissolved. The hydrochloride salt form should facilitate dissolution in aqueous solvent.[2]

  • Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.

  • Sterile Filtration:

    • Draw the entire 10 mL of the solution into the sterile syringe.

    • Securely attach the sterile 0.22 µm syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new sterile 50 mL conical tube. This is your sterile stock solution. Do not autoclave.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile cryogenic vials.

    • Clearly label each vial with the compound name, concentration (100 mM), and date of preparation.

    • Store the aliquots at -20°C or -80°C.

cluster_prep Stock Solution Preparation Workflow calc 1. Calculate Mass (e.g., 15.56 mg for 10mL of 100mM) weigh 2. Weigh Powder Aseptically transfer to sterile tube calc->weigh dissolve 3. Dissolve In 80% final volume of sterile solvent weigh->dissolve adjust 4. Adjust Volume Bring to final volume (e.g., 10 mL) dissolve->adjust filter 5. Sterile Filter Using a 0.22 µm syringe filter adjust->filter aliquot 6. Aliquot & Store Dispense into single-use vials Store at -20°C or -80°C filter->aliquot

Workflow for preparing a sterile stock solution.

Protocol: Supplementing Basal Media

This protocol describes how to add the sterile stock solution to a basal cell culture medium (e.g., DMEM, RPMI-1640) to achieve a desired final working concentration.

Example Calculation: To prepare 50 mL of complete media with a final concentration of 1 mM 3-Amino-2-methoxypropanoic acid hydrochloride from a 100 mM stock:

  • Use the formula: C₁V₁ = C₂V₂

  • (100 mM) * V₁ = (1 mM) * (50 mL)

  • V₁ = (1 * 50) / 100 = 0.5 mL = 500 µL

  • You will need 500 µL of the 100 mM stock solution.

Step-by-Step Methodology:

  • Pre-warm Media: Warm the required volume of basal medium (e.g., 49.5 mL) and other supplements (like FBS) to 37°C in a water bath.[20]

  • Combine Components: In a biological safety cabinet, combine the pre-warmed basal medium and other standard supplements (e.g., FBS, Penicillin-Streptomycin) in a sterile container.

  • Add Analog Stock: Aseptically add the calculated volume of the 3-Amino-2-methoxypropanoic acid hydrochloride stock solution (500 µL in the example) to the medium.

  • Mix Gently: Mix the final supplemented medium by gently swirling the bottle or pipetting up and down. Avoid vigorous shaking to prevent foaming.

  • Label and Use: Clearly label the supplemented medium. It is now ready for use. For stability reasons, it is best practice to add the analog to the medium immediately before use.

Essential Validation and Quality Control

The introduction of any new variable into a cell culture system necessitates a validation phase. These protocols provide a framework for assessing the biological impact of 3-Amino-2-methoxypropanoic acid hydrochloride.

Protocol 5.1: Determining Cytotoxicity and Optimal Concentration

This experiment establishes the concentration range of the compound that is tolerated by the target cell line. A colorimetric assay such as the MTT or Resazurin (AlamarBlue) assay is suitable for this purpose.

Step-by-Step Methodology:

  • Cell Seeding: Seed your mammalian cells of choice into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Serial Dilutions: Prepare a series of 2X concentrations of the compound in complete culture medium. For example, to test final concentrations from 0.1 mM to 10 mM, you would prepare 2X solutions of 0.2 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, and 20 mM. Include a "vehicle control" (medium with the same amount of solvent used for the stock, typically water or PBS) and a "no treatment" control.

  • Treat Cells: Remove the old medium from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells (in triplicate). Add 100 µL of control medium to the control wells. This dilutes the compound to the final 1X concentration.

  • Incubate: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: Add the viability reagent (e.g., MTT, Resazurin) to each well according to the manufacturer's instructions.

  • Read and Analyze: After the appropriate incubation time with the reagent, read the absorbance or fluorescence on a plate reader. Calculate the percentage of viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ (the concentration that reduces cell viability by 50%).

cluster_val Cytotoxicity Assessment Workflow seed 1. Seed Cells In 96-well plate Incubate overnight treat 2. Treat Cells Add serial dilutions of compound seed->treat incubate 3. Incubate (e.g., 24, 48, or 72 hours) treat->incubate assay 4. Add Viability Reagent (e.g., MTT, Resazurin) incubate->assay read 5. Read Plate Measure Absorbance/ Fluorescence assay->read analyze 6. Analyze Data Calculate % Viability Determine EC₅₀ read->analyze

Workflow for determining compound cytotoxicity.
Protocol 5.2: Monitoring Cellular Proliferation and Morphology

Beyond simple viability, it is crucial to observe the effect of the compound on the rate of cell division and physical appearance.

  • Morphological Assessment: At non-toxic concentrations determined from Protocol 5.1, culture cells in the presence and absence of the compound. At regular intervals (e.g., every 24 hours), examine the cells using an inverted microscope. Look for any changes in cell shape, size, adherence, or signs of stress (e.g., vacuolization, membrane blebbing).

  • Proliferation Assay (Cell Counting):

    • Seed cells in parallel flasks (e.g., T-25) with control medium and medium supplemented with a non-toxic concentration of the compound.

    • At set time points (e.g., 0, 24, 48, 72, 96 hours), harvest the cells from one flask of each condition using trypsin.[20]

    • Perform a cell count using a hemocytometer or automated cell counter with trypan blue dye to distinguish live from dead cells.

    • Plot the number of live cells over time to generate growth curves for both control and treated conditions. This will reveal if the compound has cytostatic (inhibits growth) or other effects on proliferation.

Protocol 5.3 (Advanced): Analytical Quantification

For advanced applications, confirming the stability and uptake of 3-Amino-2-methoxypropanoic acid hydrochloride can provide critical insights.

  • Stability: Collect media samples at different time points (e.g., 0, 24, 48 hours) from a cell-free flask incubated under standard culture conditions.

  • Uptake: Collect media samples from flasks containing cells at the same time points.

  • Analysis: Quantify the concentration of the compound in the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22][23] A decrease in concentration in the presence of cells, beyond any inherent instability, indicates cellular uptake.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Precipitation in stock solution or media Concentration exceeds solubility limit; pH of the medium is incompatible.Prepare a more dilute stock solution. Ensure the pH of the stock solution is near neutral before filtration. Test solubility in a small volume of the specific basal medium first.
Sudden cell death or poor morphology Compound concentration is too high (toxic); Contamination of stock solution.Perform a dose-response curve (Protocol 5.1) to find a non-toxic concentration. Re-prepare the stock solution using strict aseptic technique and a new sterile filter.
Inconsistent experimental results Inconsistent stock solution preparation; Degradation of the compound; Cell passage number variability.Use freshly prepared or properly stored single-use aliquots of the stock solution. Use cells within a consistent, low passage number range.
No observable effect Concentration is too low; Compound is unstable under culture conditions; Cell line is not responsive.Test a higher range of concentrations. Verify compound stability with HPLC/LC-MS (Protocol 5.3). Consider that the compound may not have a significant effect in the chosen cell line or assay.

Conclusion

The successful incorporation of 3-Amino-2-methoxypropanoic acid hydrochloride into mammalian cell culture is a multi-step process that hinges on careful preparation and rigorous validation. By following the principles of aseptic technique, utilizing sterile filtration, and systematically evaluating the compound's effect on cell viability and proliferation, researchers can establish a reliable and reproducible system. This foundational work is a prerequisite for any subsequent experiments aimed at elucidating the specific metabolic or phenotypic consequences of introducing this novel serine analog into a cellular environment.

References

  • Dubey, A., Joshi, S., Upadhyay, K., Mahato, A., & Rathore, A. S. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. Biotechniques, 76(1), 27-36. [Link]

  • SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Retrieved from [Link]

  • Reid, J. D., & Capper, E. A. (2003). Quantitation of Underivatized Free Amino Acids in Mammalian Cell Culture Media Using Matrix Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 75(19), 5062-5067. [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • Assay Genie. (2026). Cell Culture Guide: Techniques, Protocols & Best Practices. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]

  • Dubey, A., Joshi, S., Upadhyay, K., Mahato, A., & Rathore, A. S. (2023). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. Taylor & Francis Online. [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Bio-Rad. (n.d.). Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. Retrieved from [Link]

  • Bröer, S., & Bröer, A. (2021). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. The Journal of Nutrition. [Link]

  • Griffith, O. W. (1986). Beta-amino acids: mammalian metabolism and utility as alpha-amino acid analogues. Annual Review of Biochemistry, 55, 855-878. [Link]

  • BioProcess International. (n.d.). Supplementation of Animal Cell Culture Media. Retrieved from [Link]

  • Ghorbaniaghdam, A., Henry, O., & Jolicoeur, M. (2007). Modeling Amino Acid Metabolism in Mammalian Cells-Toward the Development of a Model Library. Biotechnology and Bioengineering, 99(5), 1149-1163. [Link]

  • Bröer, S., & Fairweather, S. (2021). A unified model of amino acid homeostasis in mammalian cells. bioRxiv. [Link]

  • Capot Chemical. (2026, January 14). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Retrieved from [Link]

  • Glemžaitė, M., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Lainé, F., et al. (2023). Amino Acid Catabolism: An Overlooked Area of Metabolism. International Journal of Molecular Sciences, 24(15), 12269. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]

  • ChemBK. (2024, April 10). (2R)-2-Amino-3-sulfanylpropanoic acid hydrochloride. Retrieved from [Link]

  • Pal, R., et al. (2016). Amino acids in the cultivation of mammalian cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2021-2034. [Link]

Sources

Method

Application Note: Derivatization Strategies for GC-MS Analysis of 3-Amino-2-methoxypropanoic Acid Hydrochloride

Introduction & Mechanistic Rationale The robust quantification of highly polar, zwitterionic molecules in drug development requires precise analytical engineering. 3-Amino-2-methoxypropanoic acid hydrochloride presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The robust quantification of highly polar, zwitterionic molecules in drug development requires precise analytical engineering. 3-Amino-2-methoxypropanoic acid hydrochloride presents a unique triad of physicochemical challenges for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Zwitterionic Polarity : The primary amine (-NH₂) and carboxylic acid (-COOH) groups render the molecule entirely non-volatile and thermally labile.

  • Steric & Electronic Hindrance : The methoxy group (-OCH₃) at the C2 position exerts an inductive electron-withdrawing effect while introducing steric bulk, which can impede the derivatization of the adjacent carboxylate.

  • Hydrochloride Salt Form : The presence of the HCl salt introduces acidic protons that rapidly quench standard derivatization reagents and degrade GC stationary phases.

To achieve successful GC-MS volatilization, the active hydrogens must be chemically masked. We present two field-proven, self-validating methodologies: Alkyl Chloroformate Derivatization (MCF) and Anhydrous Silylation (BSTFA) .

Experimental Workflows

Workflow cluster_MCF Protocol A: MCF Derivatization cluster_Silylation Protocol B: Silylation Analyte 3-Amino-2-methoxypropanoic Acid HCl Salt Base Neutralization (NaOH + Pyridine) Analyte->Base Dry Azeotropic Drying (N2 stream + DCM) Analyte->Dry MCF Methyl Chloroformate (Biphasic Reaction) Base->MCF ExtractA Organic Extraction (Chloroform) MCF->ExtractA ProductA Methyl Ester / Methyl Carbamate Derivative ExtractA->ProductA GCMS GC-MS Analysis (EI, SIM/Scan) ProductA->GCMS BSTFA BSTFA + 1% TMCS (in Pyridine) Dry->BSTFA Heat Incubation (100°C, 60 min) BSTFA->Heat ProductB Di-TMS Derivative Heat->ProductB ProductB->GCMS

GC-MS derivatization workflows for 3-Amino-2-methoxypropanoic acid HCl.

Protocol A: Methyl Chloroformate (MCF) Derivatization

Causality & Mechanism : MCF derivatization is uniquely suited for amino acid HCl salts because it operates in an aqueous-organic biphasic system 1. The addition of sodium hydroxide instantly neutralizes the HCl salt, freeing the primary amine. Pyridine acts as both a catalyst and a proton acceptor. MCF converts the carboxylic acid into a methyl ester and the primary amine into a methyl carbamate. This method bypasses the need for rigorous lyophilization and is highly resistant to moisture.

Self-Validating System : This protocol incorporates a pre-derivatization internal standard (IS) and a procedural blank. Consistent IS recovery validates the biphasic extraction efficiency, while the blank ensures no reagent cross-reactivity or matrix suppression.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 2 mg of 3-Amino-2-methoxypropanoic acid hydrochloride in 200 µL of 1 M NaOH in a silanized glass vial. This step is critical to neutralize the HCl salt.

  • Internal Standard Addition : Add 20 µL of an isotopically labeled standard (e.g., D3-alanine or L-Norvaline, 1 mg/mL in water).

  • Solvent Addition : Add 167 µL of Methanol and 34 µL of Pyridine. Vortex for 10 seconds to ensure homogeneity.

  • Primary Derivatization : Add 20 µL of Methyl Chloroformate (MCF). Cap tightly and vortex vigorously for 30 seconds. Note: The reaction is highly exothermic and rapid.

  • Secondary Derivatization : Add another 20 µL of MCF and vortex for an additional 30 seconds to ensure complete conversion of the amine, overcoming any steric hindrance from the adjacent methoxy group.

  • Extraction : Add 400 µL of Chloroform and 400 µL of 50 mM Sodium Bicarbonate. Vortex for 10 seconds to partition the derivatives into the organic phase.

  • Phase Separation : Centrifuge at 3,000 x g for 5 minutes.

  • Analysis : Carefully transfer the lower organic (chloroform) layer to a GC vial containing a low-volume insert. Inject 1 µL into the GC-MS.

Protocol B: Anhydrous Silylation (BSTFA + 1% TMCS)

Causality & Mechanism : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces active hydrogens with trimethylsilyl (TMS) groups 2. Because silylating reagents are extremely moisture-sensitive, water must be strictly eliminated . The HCl salt of the analyte presents a specific challenge: free HCl will consume the silylating agent and inhibit the reaction. To counteract this, pyridine is used as the reaction solvent; it acts as an acid scavenger, forming pyridine hydrochloride and driving the silylation forward 3.

Self-Validating System : TMS derivatives of amino acids can hydrolyze rapidly if exposed to ambient humidity. Injecting a Quality Control (QC) standard at the beginning, middle, and end of the GC-MS sequence validates derivative stability over the run time. Monitoring the ratio of mono-TMS to di-TMS peaks ensures the reaction has gone to completion.

Step-by-Step Methodology :

  • Azeotropic Drying : Transfer 2 mg of the analyte to a 2 mL glass reaction vial. Add 500 µL of Dichloromethane (DCM) and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Repeat this step twice to ensure absolute moisture removal.

  • Reagent Addition : Add 100 µL of anhydrous Pyridine (acting as both solvent and acid scavenger) and 100 µL of BSTFA + 1% TMCS.

  • Incubation : Seal the vial with a PTFE-lined cap. Heat in a dry block at 100°C for 60 minutes. The elevated temperature is strictly necessary to overcome the steric hindrance of the methoxy group at the C2 position and ensure complete di-TMS formation.

  • Cooling & Analysis : Allow the vial to cool to room temperature. Transfer the mixture directly to a GC vial. Inject 1 µL into the GC-MS.

Quantitative Method Comparison

ParameterProtocol A: MCF DerivatizationProtocol B: Silylation (BSTFA)
Primary Reagents Methyl Chloroformate, Pyridine, MeOHBSTFA + 1% TMCS, Pyridine
Derivatives Formed Methyl Ester / Methyl CarbamateDi-TMS (Trimethylsilyl)
Reaction Environment Biphasic (Aqueous / Organic)Strictly Anhydrous
Reaction Time < 5 minutes60 minutes
Reaction Temperature Room Temperature100 °C
Derivative Stability High (Stable for weeks at 4°C)Moderate (Prone to hydrolysis)
Estimated LOD Low picomole rangeMid picomole range

References

  • MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available at: [Link]

  • NIH PubMed Central. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Amino-2-methoxypropanoic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 3-Amino-2-methoxypropanoic acid hydrochloride (CAS: 1427379-00-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 3-Amino-2-methoxypropanoic acid hydrochloride (CAS: 1427379-00-7).

As a highly polar building block, this compound frequently resists dissolution in standard organic workflows. Below, we dissect the thermodynamic causality of this resistance and provide field-proven, self-validating protocols to achieve optimal solubility in organic media.

Part 1: Troubleshooting & FAQs

Q1: Why does 3-Amino-2-methoxypropanoic acid hydrochloride persistently crash out of my organic solvent mixtures (e.g., DCM, EtOAc, THF)? A: The root cause is the compound's ionic state. As a hydrochloride salt ( −NH3+​Cl− ), it forms a highly stable, polar crystal lattice driven by strong electrostatic forces. Standard organic solvents possess low dielectric constants and lack the capacity to solvate these separated ions. To force dissolution in organic media, you must disrupt this ionic lattice by either neutralizing the salt (free-basing) or masking the polar functional groups via chemical derivatization [1].

Q2: I need to use the native amino acid in a peptide coupling reaction. How can I dissolve it without permanently altering its structure? A: If irreversible derivatization is not an option, you must manipulate the solvent's basicity. Utilize a highly polar aprotic solvent system (like DMF or DMSO) combined with an excess of a tertiary amine base. Adding Diisopropylethylamine (DIPEA) or Pyridine neutralizes the HCl salt in situ, shifting the equilibrium toward the more soluble zwitterionic or free-amine form. This allows the compound to readily interact with acylating reagents in solution [2].

Q3: How do I convert the HCl salt to a free base to extract it directly into Dichloromethane (DCM)? A: Free-basing small, highly polar amino acids requires precision to prevent partitioning back into the aqueous layer. A highly effective, non-aqueous approach is to suspend the salt in DCM and add an excess of propylene oxide. Propylene oxide acts as an irreversible acid scavenger, forming a volatile chlorohydrin and releasing the free amino acid, which can then be directly utilized or extracted [3].

Q4: In situ neutralization isn't providing enough solubility for my specific synthetic workflow. What is the most robust chemical solution? A: The most reliable method to achieve high solubility in non-polar solvents is to synthesize a lipophilic derivative. By protecting the primary amine (e.g., with a Boc group) and/or esterifying the carboxylic acid (e.g., forming a methyl ester via Thionyl Chloride/Methanol), you eliminate the zwitterionic charges entirely. This drastically increases the compound's partition coefficient (LogP), rendering it highly soluble in DCM, EtOAc, and Hexanes [4].

Part 2: Strategy Comparison Data

The table below summarizes the quantitative and qualitative shifts in solubility based on the chosen intervention strategy.

Solubilization StrategyReagents RequiredTarget SolventsRelative Organic Solubility IncreaseBest Application
Native Salt (Control) NoneWater, MeOHBaseline (Poor)Aqueous assays
In Situ Neutralization DMF + DIPEA / PyridineDMF, DMSO, NMPModerate (10x - 50x)Direct amide/peptide coupling
Non-Aqueous Free-Basing DCM + Propylene OxideDCM, THFHigh (50x - 100x)Base-sensitive downstream reactions
N-Boc Protection Boc 2​ O, Na 2​ CO 3​ , DioxaneEtOAc, DCM, EtherVery High (>500x)Multi-step organic synthesis
Methyl Esterification SOCl 2​ , MethanolDCM, THF, EtOAcVery High (>500x)Carboxyl-protected building blocks

Part 3: Mechanistic Workflows & Visualizations

Workflow A 3-Amino-2-methoxypropanoic acid HCl Salt B Require Native Structure? A->B C In Situ Neutralization (DMF + DIPEA) B->C Yes D Chemical Derivatization B->D No G Soluble in Polar Aprotics (DMF, DMSO) C->G E N-Boc Protection (Boc2O, Base) D->E F Esterification (SOCl2, MeOH) D->F H Soluble in Non-Polars (DCM, EtOAc) E->H F->H

Decision tree for solubilizing 3-Amino-2-methoxypropanoic acid HCl.

Mechanism S1 State 1: HCl Salt • Highly Polar • Ionic Lattice • Insoluble in DCM S2 State 2: Free Base • Neutralized Amine • Reduced Polarity • Moderate Solubility S1->S2 Base (DIPEA) S3 State 3: Protected • Lipophilic Groups • Masked Charges • High Solubility S2->S3 Boc2O (Derivatization)

Mechanistic transition from insoluble polar salt to highly soluble protected derivative.

Part 4: Experimental Protocols

Protocol A: In Situ Neutralization for Amide Coupling

Use this protocol when you must couple the native amino acid directly to a resin or another amine without prior derivatization.

  • Suspension: Weigh 1.0 mmol of 3-Amino-2-methoxypropanoic acid hydrochloride into a dry, argon-purged flask. Add 5.0 mL of anhydrous DMF. The mixture will appear as a cloudy, heterogeneous suspension.

  • Neutralization: Add 2.5 mmol (2.5 equivalents) of Diisopropylethylamine (DIPEA) dropwise while stirring.

  • Self-Validation Check: Sonicate the flask for 3–5 minutes. The causality of the base disrupting the HCl lattice will manifest visually: the cloudy suspension will transition into a clear, homogenous solution. If opacity remains, add an additional 0.5 eq of DIPEA.

  • Coupling: Immediately add your coupling reagent (e.g., HATU or PyBOP) and the target amine. The solubilized free-amine is now nucleophilic and ready to react.

Protocol B: N-Boc Protection for Maximum Organic Solubility

Use this protocol to permanently increase the compound's LogP, allowing it to be freely dissolved in DCM, EtOAc, or THF.

  • Dissolution: Dissolve 1.0 mmol of the HCl salt in a 1:1 mixture of distilled water and 1,4-dioxane (10 mL total volume).

  • Basification: Add 2.5 mmol of Sodium Carbonate ( Na2​CO3​ ). This neutralizes the HCl salt and maintains the alkaline pH required for the amine to attack the anhydride.

  • Derivatization: Cool the flask to 0°C. Slowly add 1.2 mmol of Di-tert-butyl dicarbonate (Boc 2​ O). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Extraction: Concentrate the mixture slightly under vacuum to remove the dioxane. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO 4​ .

  • Phase Separation: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). The newly formed lipophilic Boc-derivative will readily partition into the organic layer.

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain with Ninhydrin. The starting HCl salt will remain stuck at the baseline (Rf = 0.0), whereas the successful N-Boc protected product will migrate cleanly (Rf ~ 0.4 - 0.6) and stain faintly or require heating to reveal.

References

  • Mitin, Y. V. "An effective organic solvent system for the dissolution of amino acids." Int J Pept Protein Res. 1996.[Link]

  • Stevens, C. V., et al. "Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides." MDPI. 2024.[Link]

  • Becker, Y., et al. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?" ResearchGate. 2016.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-2-methoxypropanoic Acid Hydrochloride Amide Coupling

Welcome to our dedicated technical support center for navigating the challenges of amide coupling with 3-Amino-2-methoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for navigating the challenges of amide coupling with 3-Amino-2-methoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflows. The inherent steric hindrance of this substrate, arising from the methoxy group at the α-carbon, often leads to sluggish reactions and low yields with standard coupling protocols. This resource will equip you with the knowledge to diagnose and overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is amide coupling with 3-Amino-2-methoxypropanoic acid hydrochloride so challenging?

A1: The primary difficulty stems from significant steric hindrance. The methoxy group at the α-carbon to the carboxylic acid creates a crowded environment, physically obstructing the approach of the amine nucleophile to the activated carboxyl group.[1] This steric bulk increases the activation energy of the reaction, leading to slow reaction rates and often incomplete conversions.

Q2: My standard coupling protocols (e.g., EDC/HOBt, DCC) are resulting in low to no product yield. What is the likely cause?

A2: Standard carbodiimide-based coupling reagents like EDC and DCC, even with additives like HOBt, often lack the reactivity required to overcome the steric hindrance presented by the 2-methoxy group.[2][3] The O-acylisourea intermediate formed is not sufficiently electrophilic to react efficiently with the sterically encumbered amine or the activated acid.[4] This can lead to side reactions, such as the formation of N-acylurea, further reducing the yield of the desired amide.[5]

Q3: Are there specific classes of coupling reagents better suited for this sterically hindered substrate?

A3: Yes, for sterically demanding couplings, more potent activating agents are necessary. The following classes of reagents have demonstrated superior performance in such cases:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of very reactive OAt- or OBt-esters.[3][6][7] HATU, in particular, is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6][8]

  • Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyClocK are also excellent for hindered couplings.[4][6][9] They do not form guanidinium byproducts, which can be an issue with uronium salts, making them suitable for use in excess to drive the reaction to completion.[4][6] PyAOP is considered one of the most reactive phosphonium salts.[9]

  • Immonium-type Reagents: COMU, an immonium-type reagent, has been shown to be a safe and highly efficient alternative to benzotriazole-based reagents, requiring only one equivalent of base.[10]

Q4: Can modifications to the reaction conditions, aside from the coupling reagent, improve the yield?

A4: Absolutely. Optimizing reaction parameters is crucial for overcoming steric hindrance:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1][11] Microwave-assisted synthesis has proven to be particularly effective in accelerating reactions with sterically hindered substrates.[8][12][13][14]

  • Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF and NMP are commonly used for their excellent solvating properties.[4] For particularly difficult sequences, a mixture of solvents might be beneficial.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[4] For racemization-sensitive couplings, a weaker base like sym-collidine may be considered, although this might decrease the coupling rate.[4]

  • Concentration: Running the reaction at a higher concentration (e.g., 0.1-0.5 M) can favor the desired bimolecular coupling reaction.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the amide coupling of 3-Amino-2-methoxypropanoic acid hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation 1. Insufficient Carboxylic Acid Activation: The coupling reagent is not reactive enough to overcome the steric hindrance.[1][11] 2. Low Nucleophilicity of the Amine: The amine partner may also be sterically hindered or electronically deactivated. 3. Degraded Reagents: Coupling reagents can be sensitive to moisture.[5]1. Switch to a More Potent Coupling Reagent: Employ a uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[3][6][15] 2. Increase Reaction Temperature: Gently heat the reaction (e.g., 40-60 °C) or utilize microwave irradiation.[11][12] 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry and handle hygroscopic materials under an inert atmosphere (e.g., argon or nitrogen).[3][5]
Formation of Significant Byproducts 1. N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate rearranges before reacting with the amine.[5] 2. Guanidinylation (with uronium/aminium salts): The coupling reagent reacts with the free amine, capping the chain.[6][15] 3. Epimerization/Racemization: Loss of stereochemical integrity at the α-carbon.[5][16]1. Avoid Carbodiimides: For this substrate, it is best to use more advanced coupling reagents. 2. Use Phosphonium Reagents: These do not cause guanidinylation and can be used in excess.[6] If using uronium salts, avoid a large excess and keep pre-activation times short.[15] 3. Employ Racemization-Suppressing Additives: Use reagents based on HOAt (e.g., HATU, PyAOP) or OxymaPure (e.g., COMU).[4][6] The addition of CuCl₂ has also been shown to suppress epimerization.[17]
Reaction Stalls/Incomplete Conversion 1. Steric Hindrance: The primary issue with this substrate.[1] 2. Poor Solubility: Starting materials may not be fully dissolved.[5] 3. Peptide Aggregation (in solid-phase synthesis): Growing peptide chains can aggregate, blocking reactive sites.[1][15]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight).[1] 2. Double Coupling: After the initial coupling, filter and wash the resin (if applicable) and repeat the coupling step with fresh reagents.[15] 3. Improve Solubility: Use a more polar aprotic solvent like NMP or a solvent mixture.[4][15] Gentle warming can also help.[5] 4. Incorporate Chaotropic Agents: In solid-phase synthesis, adding chaotropic salts like LiCl can disrupt aggregation.
Difficulty in Purification 1. Unreacted Starting Materials: Due to incomplete reaction. 2. Byproducts from the Coupling Reagent: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove completely.[11]1. Drive the Reaction to Completion: Use a slight excess of one of the coupling partners (typically the less expensive one). 2. Choose Reagents with Water-Soluble Byproducts: Using EDC results in a water-soluble urea byproduct that can be easily removed during aqueous workup.[10] Phosphonium and uronium salt byproducts are also generally easier to remove than DCU.

Experimental Protocols

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended as a starting point for the amide coupling of 3-Amino-2-methoxypropanoic acid hydrochloride.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Amino-2-methoxypropanoic acid hydrochloride (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

This protocol can significantly accelerate the coupling of sterically hindered substrates.

  • Preparation: In a microwave-safe reaction vessel, combine 3-Amino-2-methoxypropanoic acid hydrochloride (1.0 eq), the amine (1.1 eq), a high-reactivity coupling reagent such as COMU or PyAOP (1.1 eq), and a suitable non-nucleophilic base like DIPEA (2.5 eq) in an appropriate microwave-safe solvent (e.g., DMF, NMP).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for 15-60 minutes.

  • Monitoring and Workup: After cooling, check the reaction progress by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation. Once complete, perform a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the product using column chromatography.

Visualizing the Workflow

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield in Amide Coupling Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Use_Anhydrous Use anhydrous solvents and fresh reagents Check_Reagents->Use_Anhydrous No Select_Reagent Is the coupling reagent potent enough? Check_Reagents->Select_Reagent Yes Use_Anhydrous->Select_Reagent Upgrade_Reagent Switch to HATU, PyAOP, or COMU Select_Reagent->Upgrade_Reagent No Optimize_Conditions Are reaction conditions optimal? Select_Reagent->Optimize_Conditions Yes Upgrade_Reagent->Optimize_Conditions Increase_Temp Increase temperature or use microwave Optimize_Conditions->Increase_Temp No Increase_Time Increase reaction time / Double couple Optimize_Conditions->Increase_Time No Check_Solubility Check solubility of starting materials Optimize_Conditions->Check_Solubility No Success Successful Coupling Increase_Temp->Success Increase_Time->Success Check_Solubility->Success

Caption: A decision tree for troubleshooting difficult amide couplings.

General Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine R'-NH₂ Amine->Tetrahedral_Intermediate Attack on activated carbonyl Amide_Bond Amide Product R-CO-NH-R' Tetrahedral_Intermediate->Amide_Bond Collapse & Leaving Group Departure

Caption: The general mechanism of amide bond formation via an activated ester.

References

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. (URL: [Link])

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (URL: [Link])

  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed. (URL: [Link])

  • 3.5 Carbodiimides. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (URL: [Link])

  • WO1990010009A1 - Phosphonium salts as peptide coupling reagents - Google P
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[8]uril | ChemRxiv. (URL: [Link])

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC. (URL: [Link])

  • Optimizing Peptide Coupling: Key Techniques. (URL: [Link])

  • PyClocK, the phosphonium salt derived from 6-Cl-HOBt - Luxembourg Bio Technologies. (URL: [Link])

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC. (URL: [Link])

  • New Trends in Peptide Coupling Reagents - ResearchGate. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Novabiochem® Coupling reagents - Merck Millipore. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science. (URL: [Link])

  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids - Organic Chemistry Portal. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles - MDPI. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. (URL: [Link])

  • The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed. (URL: [Link])

Sources

Troubleshooting

Fixing peak tailing in 3-Amino-2-methoxypropanoic acid hydrochloride HPLC chromatograms

Welcome to the technical support guide for troubleshooting HPLC analyses of 3-Amino-2-methoxypropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting HPLC analyses of 3-Amino-2-methoxypropanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges, with a specific focus on resolving peak tailing. The guidance provided herein is based on established chromatographic principles and extensive field experience.

Understanding the Analyte: 3-Amino-2-methoxypropanoic acid hydrochloride

3-Amino-2-methoxypropanoic acid hydrochloride is a polar, small molecule, an amino acid derivative.[1][2][3] Its structure contains both a primary amine (a basic functional group) and a carboxylic acid (an acidic functional group), making it amphiprotic. The hydrochloride salt form enhances its solubility in aqueous solutions.[1] The presence of both acidic and basic moieties means its ionization state is highly dependent on the mobile phase pH, which is a critical factor in controlling its retention and peak shape in reversed-phase HPLC.[4][5]

FAQ: Troubleshooting Peak Tailing in 3-Amino-2-methoxypropanoic acid hydrochloride Analysis

Q1: My chromatogram for 3-Amino-2-methoxypropanoic acid hydrochloride shows significant peak tailing. What is the most likely cause?

A1: The primary cause of peak tailing for polar, basic compounds like 3-Amino-2-methoxypropanoic acid hydrochloride in reversed-phase HPLC is secondary interactions with the stationary phase.[6][7][8][9] Specifically, the protonated amine group on your analyte interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[8][10][11] This ion-exchange interaction acts as a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[9][11]

This issue is particularly prominent when the mobile phase pH is above 3, as this is the approximate pKa of surface silanol groups, leading to their deprotonation.[10][12]

Q2: How can I systematically troubleshoot and resolve this peak tailing issue?

A2: A systematic approach is crucial. We can break down the troubleshooting process into several logical steps, starting with the most common and easiest to implement solutions.

Here is a workflow to guide your troubleshooting efforts:

G cluster_0 Troubleshooting Workflow A Start: Peak Tailing Observed B Step 1: Mobile Phase Optimization A->B C Adjust pH to 2.5-3.5 B->C Is peak shape improved? D Increase Buffer Concentration (20-50 mM) C->D No M End: Symmetrical Peak Achieved C->M Yes E Add Competing Base (e.g., TEA) D->E No D->M Yes F Step 2: Column & Hardware Evaluation E->F No E->M Yes G Use End-Capped Column F->G H Check for Column Void/Contamination G->H Still tailing? G->M Yes I Minimize Extra-Column Volume H->I No void/blockage? H->M Issue found & fixed J Step 3: Advanced Techniques I->J No improvement? I->M Yes K Introduce Ion-Pairing Reagent J->K L Consider HILIC K->L Still tailing? K->M Yes L->M Yes

Caption: A logical workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Guides

Guide 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.

1.1. Adjusting Mobile Phase pH

  • Causality: The interaction causing peak tailing is between the positively charged analyte (protonated amine) and negatively charged silanol groups. By lowering the mobile phase pH to a range of 2.5-3.5, you protonate the silanol groups (Si-OH), neutralizing their negative charge.[7][9][13] This significantly reduces the unwanted secondary ion-exchange interactions.[7][14]

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Use a suitable buffer, such as phosphate or formate, at a concentration of 10-25 mM.

    • Carefully add a dilute acid (e.g., phosphoric acid or formic acid) to titrate the pH to a target between 2.5 and 3.5.

    • Confirm the final pH with a calibrated pH meter.

    • Filter the buffer before use.

1.2. Increasing Buffer Concentration

  • Causality: A higher buffer concentration can help to mask the residual silanol sites on the stationary phase, further reducing secondary interactions.[11] It also improves the robustness of the method by maintaining a consistent pH environment.[14]

  • Recommendation: If tailing persists at low pH, try increasing the buffer concentration to a range of 25-50 mM. Be mindful of buffer solubility in your organic mobile phase component to avoid precipitation.

1.3. Adding a Competing Base (Mobile Phase Modifier)

  • Causality: A small, basic molecule added to the mobile phase, such as triethylamine (TEA), can act as a "silanol blocker."[11][14] TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[11]

  • Protocol:

    • To your already pH-adjusted aqueous mobile phase, add triethylamine to a final concentration of 0.05-0.1% (v/v).

    • Readjust the pH if necessary, as TEA is basic.

    • Note: TEA can be difficult to remove from a column and may suppress MS signals if using LC-MS.

ParameterRecommended ActionExpected Outcome
Mobile Phase pH Adjust to a lower pH (e.g., 2.5-3.5) using a suitable buffer (e.g., phosphate or formate).[14]Reduced peak tailing, improved peak symmetry.[14]
Buffer Concentration Use a buffer concentration in the range of 20-50 mM.[11][14]Stable retention times and consistent peak shapes.[14]
Competing Base Add 0.05-0.1% triethylamine (TEA) to the mobile phase.[14]Improved peak symmetry by masking silanol groups.[14]
Guide 2: Column and Hardware Considerations

If mobile phase optimization is insufficient, the issue may lie with the column or the HPLC system's configuration.

2.1. Use a Modern, End-Capped Column

  • Causality: Not all C18 columns are the same. Modern columns are often "end-capped," a process where residual silanol groups are chemically derivatized with a small silylating agent (like trimethylsilane) to make them less active.[7][8][11] Using a high-purity, base-deactivated, and well-end-capped column is one of the most effective ways to prevent peak tailing for basic compounds from the outset.[7][11]

  • Recommendation: If you are using an older "Type A" silica column, switch to a modern "Type B" silica column known for low silanol activity and high-density bonding.

2.2. Evaluate Column Health

  • Causality: Peak tailing that appears on all peaks, or develops suddenly, can indicate a physical problem with the column.[8][15] A partially blocked inlet frit or a void (a channel or depression) at the head of the column can disrupt the sample band as it enters, leading to distorted peak shapes.[8][15]

  • Troubleshooting Steps:

    • Reverse the column (disconnect from the detector first) and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.

    • If tailing persists, the column may have a void and likely needs to be replaced.

    • To prevent future blockages, always filter your samples and mobile phases, and consider using a guard column or an in-line filter.[11]

2.3. Minimize Extra-Column Volume

  • Causality: The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to band broadening and peak tailing.[10] Long or wide-diameter tubing between the injector, column, and detector can be a significant source of this "extra-column volume."

  • Recommendation: Use narrow internal diameter tubing (e.g., 0.005 inches or ~0.12 mm) and keep the lengths as short as possible.[10][14]

Guide 3: Advanced Chromatographic Strategies

For particularly challenging separations, more advanced techniques may be necessary.

3.1. Ion-Pair Chromatography (IPC)

  • Causality: This technique introduces an "ion-pairing reagent" into the mobile phase.[16] For a positively charged analyte like 3-Amino-2-methoxypropanoic acid, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonate) is used.[17][18] The reagent forms a neutral ion-pair with the analyte.[18][19] This neutral complex has a stronger hydrophobic interaction with the C18 stationary phase, leading to increased retention and improved, more symmetrical peak shapes by masking the charge of the analyte.[14]

  • Protocol:

    • Add an ion-pairing reagent such as sodium 1-heptanesulfonate to the aqueous mobile phase at a concentration of 5-10 mM.

    • Adjust the mobile phase pH to ensure your analyte is ionized (for this analyte, a pH of 3-4 would be appropriate).

    • Be aware that ion-pairing reagents are notoriously difficult to wash out of a column, so it is often best to dedicate a column specifically for this type of analysis.

3.2. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Causality: HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds that have little or no retention in reversed-phase.[20][21] It uses a polar stationary phase (like bare silica or a polar bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[20][21] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[20][21]

  • Recommendation: If your analyte is poorly retained even with ion-pairing, or if peak shape issues persist, HILIC is an excellent alternative. A typical HILIC mobile phase would consist of >80% acetonitrile with an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[22] It is critical in HILIC to match the injection solvent to the mobile phase to avoid peak distortion.[21]

Caption: Chemical interactions leading to peak tailing.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. [Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems - ACE HPLC Columns. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. [Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids - Zenodo. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Method Migration Part 2: Troubleshooting Peak Splitting of Cetirizine - Waters Corporation. [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek. [Link]

  • Effect of mobile phase pH and organic content on retention times and... - ResearchGate. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate - PubMed. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. [Link]

  • (R)-3-Amino-2-(hydroxymethyl)propanoic acid - PubChem. [Link]

  • Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug - SciSpace. [Link]

  • Chiral Technologies Amino Acid Database - HPLC. [Link]

  • Analysis of Amino Acids by HPLC - Agilent. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Buffers for 3-Amino-2-methoxypropanoic acid hydrochloride Aqueous Stability

Welcome to the dedicated technical support center for ensuring the aqueous stability of 3-Amino-2-methoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for ensuring the aqueous stability of 3-Amino-2-methoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound in aqueous solutions. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to maintain the integrity of your experiments and drug formulations.

Introduction: The Stability Challenge

3-Amino-2-methoxypropanoic acid hydrochloride is a unique amino acid derivative with promising applications. However, its structure, containing both an amino group and a methoxy group, presents specific challenges to its stability in aqueous environments. The pH of the solution is a critical factor that can influence degradation pathways, including hydrolysis of the methoxy group and reactions involving the amino group. Selecting an appropriate pH buffer is therefore paramount to ensuring the compound's stability and the reproducibility of your results.

This guide will walk you through the key considerations for buffer selection, provide answers to frequently asked questions, and offer detailed troubleshooting protocols for common issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stabilization of 3-Amino-2-methoxypropanoic acid hydrochloride in aqueous solutions.

Q1: What are the likely pKa values for 3-Amino-2-methoxypropanoic acid hydrochloride and why are they important?

  • Carboxylic Acid (pKa₁): We can predict the pKa of the carboxylic acid to be in the range of 2.0 - 2.5 .

  • Amine (pKa₂): The pKa of the primary amino group is estimated to be around 9.0 - 9.5 .

Understanding these pKa values is crucial because they dictate the charge state of the molecule at a given pH. The stability of the compound is often highest when it is in its zwitterionic or fully protonated form, as these states can be less susceptible to certain degradation reactions. Operating within a pH range that avoids the isoelectric point (pI) and extremes of pH is generally advisable.

Q2: What are the primary degradation pathways I should be concerned about in an aqueous solution?

A2: Based on the structure of 3-Amino-2-methoxypropanoic acid hydrochloride, two primary degradation pathways are of concern:

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be susceptible to hydrolysis, particularly under acidic conditions. The oxygen atom can be protonated, making the methyl group a better leaving group and susceptible to nucleophilic attack by water.

  • Reactions of the Amino Group: The primary amine can undergo various reactions, including oxidation. This can be catalyzed by the presence of metal ions in the buffer or solution.[1]

Q3: How does the choice of buffer impact the stability of this compound?

A3: The choice of buffer is critical for several reasons:

  • pH Maintenance: The primary role of a buffer is to maintain a stable pH, which is essential for minimizing pH-dependent degradation.

  • Buffer-Analyte Interactions: Some buffer components can directly interact with the analyte. For example, phosphate buffers can sometimes catalyze hydrolysis reactions. It's important to choose a buffer that is inert with respect to your molecule of interest.

  • Metal Ion Contamination: Buffers can be a source of trace metal ions, which can catalyze oxidative degradation of the amino group. Using high-purity (metal-free) buffer components is recommended.

Q4: What are some generally recommended starting buffers for this compound?

A4: Based on the predicted pKa values and potential degradation pathways, here are some initial buffer systems to consider. Always screen a few options to find the optimal one for your specific application.

Buffer SystemBuffering Range (pH)AdvantagesPotential Concerns
Citrate 3.0 - 6.2Good buffering capacity in the acidic range; can chelate metal ions, potentially reducing oxidation.Can sometimes participate in reactions.
Acetate 3.8 - 5.6Simple, well-characterized buffer.Volatile, which can be a consideration for some applications.
Phosphate (PBS) 5.8 - 8.0Physiologically relevant pH range; widely used.Can accelerate hydrolysis of some compounds; potential for precipitation with certain salts.
HEPES 6.8 - 8.2Good's buffer, known for being biologically inert.More expensive than other options.
Tris 7.5 - 9.0Commonly used in biological applications.pH is highly temperature-dependent; can react with some compounds.

Q5: What analytical techniques are best for monitoring the stability of 3-Amino-2-methoxypropanoic acid hydrochloride?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[2][3][4][] An ideal HPLC method should be able to separate the parent compound from any potential degradants. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered during the formulation and stability testing of 3-Amino-2-methoxypropanoic acid hydrochloride.

Troubleshooting Guide 1: Unexpected Degradation Observed in Buffered Solution

Issue: You observe a significant loss of the parent compound or the appearance of new peaks in your chromatogram after incubation in a buffered solution.

Workflow for Troubleshooting Unexpected Degradation:

G start Unexpected Degradation Observed check_ph Verify pH of the Solution (post-incubation) start->check_ph ph_drift Did the pH drift significantly? check_ph->ph_drift adjust_buffer Increase buffer concentration or choose a buffer with a pKa closer to the target pH. ph_drift->adjust_buffer Yes no_ph_drift pH is stable ph_drift->no_ph_drift No stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) no_ph_drift->stress_studies identify_degradants Identify Degradation Products (e.g., using LC-MS) stress_studies->identify_degradants compare_degradants Do the degradants match those from a specific stress condition? identify_degradants->compare_degradants hydrolysis_match Degradants match acid/base hydrolysis profile. compare_degradants->hydrolysis_match Yes (Hydrolysis) oxidation_match Degradants match oxidation profile. compare_degradants->oxidation_match Yes (Oxidation) buffer_interaction Consider buffer-analyte interaction. Screen alternative buffer systems. compare_degradants->buffer_interaction No Match optimize_ph Optimize pH to minimize hydrolysis. (Move away from pH extremes) hydrolysis_match->optimize_ph chelator Add a chelating agent (e.g., EDTA) to the buffer or use metal-free reagents. oxidation_match->chelator

Caption: Troubleshooting workflow for unexpected degradation.

Detailed Steps:

  • Verify pH: The first step is to confirm that the buffer is effectively maintaining the target pH throughout the experiment. A pH drift can expose the compound to conditions where it is less stable.

  • Perform Forced Degradation Studies: To understand the likely degradation pathways, perform forced degradation studies.[6][7][8][9] This involves intentionally degrading the compound under various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: High temperature (e.g., 80°C).

    • Photolytic Degradation: Exposure to UV light.

  • Identify Degradants: Use a technique like LC-MS to determine the mass of the degradation products. This will provide clues about the degradation mechanism (e.g., a loss of 14 Da might suggest demethylation).

  • Compare Degradation Profiles: Compare the degradation products observed in your buffered solution to those generated under the forced degradation conditions. This will help pinpoint the cause of instability.

  • Optimize Formulation: Based on the identified degradation pathway, you can take corrective actions:

    • For Hydrolysis: Adjust the pH of your buffer to a range where hydrolysis is minimized.

    • For Oxidation: Use high-purity, metal-free water and buffer components, and consider adding a small amount of a chelating agent like EDTA.

    • If no match: The buffer itself may be interacting with your compound. Screen a different class of buffers.

Troubleshooting Guide 2: Selecting the Optimal Buffer System

Issue: You need to identify the most suitable buffer system to ensure long-term stability for your formulation or experiment.

Workflow for Buffer System Optimization:

G start Select Optimal Buffer System define_ph Define Target pH Range (based on application and predicted pKa) start->define_ph select_candidates Select Candidate Buffers with pKa values within ±1 unit of target pH. define_ph->select_candidates prepare_solutions Prepare Solutions of 3-Amino-2-methoxypropanoic acid HCl in each candidate buffer. select_candidates->prepare_solutions stability_study Conduct a Short-Term Stability Study (e.g., 7 days at elevated temperature) prepare_solutions->stability_study analyze_samples Analyze Samples at Different Time Points (e.g., T=0, 1, 3, 7 days) using HPLC. stability_study->analyze_samples evaluate_data Evaluate Data: - % Recovery of Parent Compound - Formation of Degradants analyze_samples->evaluate_data select_best Select the buffer system with the highest recovery and lowest degradation. evaluate_data->select_best

Caption: Workflow for selecting an optimal buffer system.

Experimental Protocol: Buffer Screening for Stability

  • Define Target pH: Determine the desired pH for your application.

  • Select Candidate Buffers: Choose 3-4 buffer systems with pKa values close to your target pH (refer to the table in the FAQ section).

  • Prepare Solutions:

    • Prepare stock solutions of each buffer at the desired concentration (e.g., 50 mM).

    • Accurately weigh and dissolve 3-Amino-2-methoxypropanoic acid hydrochloride in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Set Up Stability Study:

    • Aliquot the solutions into vials.

    • Store the vials under controlled conditions. An accelerated stability study (e.g., at 40°C) can provide faster results.

    • Include a control sample stored at a lower temperature (e.g., 4°C).

  • Analyze Samples:

    • At predetermined time points (e.g., 0, 1, 3, 7 days), withdraw a sample from each vial.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

    • Quantify the formation of any major degradation products.

  • Select Optimal Buffer: The buffer that shows the least degradation of the parent compound and the minimal formation of impurities is the most suitable for your application.

References

Sources

Reference Data & Comparative Studies

Validation

3-Amino-2-methoxypropanoic acid hydrochloride vs 3-amino-2-hydroxypropanoic acid reactivity

Navigating Alpha-Substituted Beta-Amino Acids: A Reactivity Comparison of 3-Amino-2-methoxypropanoic Acid HCl and Isoserine As the demand for proteolytically stable peptidomimetics and advanced drug delivery systems grow...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Alpha-Substituted Beta-Amino Acids: A Reactivity Comparison of 3-Amino-2-methoxypropanoic Acid HCl and Isoserine

As the demand for proteolytically stable peptidomimetics and advanced drug delivery systems grows, the incorporation of beta-amino acids into synthetic pipelines has become a critical strategy. Among these, alpha-substituted beta-amino acids like 3-amino-2-hydroxypropanoic acid (Isoserine) and its methylated ether analog, 3-amino-2-methoxypropanoic acid hydrochloride (O-methyl isoserine HCl) , offer unique structural geometries.

However, the seemingly minor substitution of a hydroxyl (-OH) group for a methoxy (-OMe) group fundamentally alters the molecule's reactivity, protection requirements, and behavior during solid-phase peptide synthesis (SPPS). This guide objectively compares the reactivity profiles of these two compounds, providing causality-driven insights and self-validating experimental protocols to optimize your synthetic workflows.

Structural and Mechanistic Causality

The core difference between these two building blocks lies in the nucleophilicity and hydrogen-bonding capacity of their alpha-substituents.

3-Amino-2-hydroxypropanoic acid (Isoserine): Isoserine features a highly reactive alpha-hydroxyl group. While this -OH group is an excellent hydrogen bond donor and acceptor—often desirable for target-receptor interactions—it is a significant liability during synthesis. During standard peptide coupling, the unprotected hydroxyl group competes with the primary amine for the activated carboxylate of the incoming amino acid. This competition leads to O-acylation , resulting in unwanted ester linkages, branched peptides, or deletion sequences 1[1]. Consequently, the use of orthogonal protecting groups (such as a tert-butyl ether, tBu) is mandatory to temporarily mask the hydroxyl group's reactivity.

3-Amino-2-methoxypropanoic acid hydrochloride: By converting the hydroxyl group into a methoxy ether, the side chain becomes chemically inert under standard SPPS conditions. This modification abolishes the hydrogen bond donor capacity but retains the acceptor capacity. Synthetically, the -OMe group eliminates the threat of O-acylation, completely bypassing the need for side-chain protection2[2]. Because it is supplied as a hydrochloride salt to ensure long-term stability, the primary amine is protonated and non-nucleophilic. It requires deliberate in situ neutralization with a tertiary amine prior to the addition of coupling reagents to ensure efficient amide bond formation.

Reactivity Start Alpha-Substituted Beta-Amino Acids Iso 3-Amino-2-hydroxypropanoic acid (Isoserine) Start->Iso OMe 3-Amino-2-methoxypropanoic acid HCl (O-Methyl Isoserine) Start->OMe Unprotected Direct Coupling (Unprotected -OH) Iso->Unprotected Without Protection Protected Orthogonal Protection (e.g., tBu ether) Iso->Protected Best Practice Neutralize In Situ Neutralization (DIEA) OMe->Neutralize Freebase HCl Salt SideRxn O-Acylation Side Reaction (Branched/Polymerized) Unprotected->SideRxn Nucleophilic -OH Clean1 Clean Amide Bond (Requires Deprotection) Protected->Clean1 Clean2 Clean Amide Bond (Direct, No Deprotection) Neutralize->Clean2 Inert -OMe Ether

Fig 1: Reactivity workflows and side-reaction pathways for Isoserine vs. O-Methyl Isoserine.

Quantitative Reactivity Profile

The following table summarizes the operational parameters and expected yields when utilizing these compounds in standard Fmoc-SPPS methodologies.

Property3-Amino-2-hydroxypropanoic acid (Isoserine)3-Amino-2-methoxypropanoic acid HCl
Alpha-Substituent Hydroxyl (-OH)Methoxy (-OMe)
Side-Chain Nucleophilicity High (Prone to O-acylation)Negligible (Inert ether)
H-Bond Capacity Donor & AcceptorAcceptor Only
Required Protection Yes (e.g., Fmoc-Iso(tBu)-OH)None (Fmoc-OMe-Iso-OH)
Pre-Coupling Requirement None (Standard activation)In situ neutralization of HCl salt
Coupling Yield (Unprotected) < 40% (Major side products)> 95% (Direct coupling)
Coupling Yield (Protected) > 95%N/A
Global Deprotection Requires strong acid (TFA) for tBu removalNo side-chain deprotection required

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes a specific validation check to confirm the mechanistic causality of the reaction before proceeding.

Protocol A: SPPS Coupling of Isoserine (Requiring Orthogonal Protection)

Causality: Because the free hydroxyl group will attack activated esters 3[3], we must use the pre-protected building block Fmoc-Isoserine(tBu)-OH .

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Validation Check: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Activation & Coupling: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Isoserine(tBu)-OH and 0.4 mmol of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to allow the active ester to form, then add to the resin. Agitate for 60 minutes.

    • Validation Check: Perform a Kaiser test. A yellow/colorless result confirms complete amide bond formation without unreacted amines.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting group from the isoserine hydroxyl.

    • Validation Check: Analyze the crude product via LC-MS. The target mass must match the theoretical mass, with no +56 Da adducts (which would indicate incomplete tBu removal).

Protocol B: Direct Coupling of 3-Amino-2-methoxypropanoic acid HCl

Causality: The methoxy group is unreactive, so no side-chain protection is needed. However, because the amine is locked as an HCl salt, adding coupling reagents prematurely will result in the hydrolysis of the activated ester rather than amide formation. The salt must be freebased first.

  • Resin Preparation: Swell and deprotect 0.1 mmol of resin as described in Protocol A. Validate with a positive (blue) Kaiser test.

  • Neutralization (Critical Step): Dissolve 0.4 mmol (4 eq) of Fmoc-3-amino-2-methoxypropanoic acid HCl in 2 mL of DMF. Add 1.0 mmol (10 eq) of DIEA. Note the increased DIEA equivalents to account for the neutralization of the HCl salt.

    • Validation Check: Spot a micro-drop of the solution onto wet pH indicator paper. The pH must read between 8.0 and 9.0, confirming the complete conversion of the ammonium salt to a nucleophilic free amine.

  • Activation & Coupling: Only after confirming the basic pH, add 0.4 mmol of HATU to the solution. Stir for 2 minutes, then add to the resin. Agitate for 60 minutes.

    • Validation Check: Perform a Kaiser test. A yellow/colorless result confirms successful coupling.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Validation Check: LC-MS analysis will show the direct target mass. Because no side-chain protecting groups were present on the methoxy-isoserine residue, the risk of incomplete deprotection artifacts at this position is entirely eliminated.

Conclusion

For researchers developing novel peptidomimetics, the choice between Isoserine and O-Methyl Isoserine dictates the complexity of the synthetic route. While Isoserine provides a critical hydrogen bond donor for biological targeting, its propensity for O-acylation demands strict orthogonal protection strategies. Conversely, 3-Amino-2-methoxypropanoic acid hydrochloride offers a highly efficient, protection-free alternative that streamlines synthesis and maximizes crude purity, provided the mechanistic requirement of in situ HCl neutralization is strictly observed.

References

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Side Chain Protection in Peptide Synthesis Source: Peptide Machines URL:[Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • 3-amino-2-methoxypropanoic acid hydrochloride (C4H9NO3) - PubChemLite Source: Université du Luxembourg URL:[Link]

Sources

Validation

Comparative Bioavailability of 3-Amino-2-methoxypropanoic Acid Hydrochloride Derivatives: A Guide to Prodrug Optimization

Executive Summary & Rationale 3-Amino-2-methoxypropanoic acid (3-AMP) is an α -methoxy- β -amino acid. The incorporation of a β -amino acid backbone provides exceptional resistance to in vivo proteolytic degradation, mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-Amino-2-methoxypropanoic acid (3-AMP) is an α -methoxy- β -amino acid. The incorporation of a β -amino acid backbone provides exceptional resistance to in vivo proteolytic degradation, making it a highly desirable scaffold for peptidomimetics and novel neuromodulators[1]. However, like many small polar molecules, unmodified 3-AMP exists as a zwitterion at physiological pH. This charge state severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in poor oral bioavailability.

To overcome this pharmacokinetic bottleneck, drug development professionals employ targeted prodrug strategies. This guide objectively compares the in vitro permeability and in vivo bioavailability of unmodified 3-AMP hydrochloride against two distinct derivative classes:

  • Isopropyl-3-AMP HCl (Lipophilic Ester): Designed to mask the carboxylic acid, increasing the partition coefficient (LogP) to drive passive transcellular diffusion.

  • L-Valyl-3-AMP HCl (Dipeptide Mimetic): Designed to hijack the high-capacity, proton-coupled peptide transporter 1 (PEPT1/SLC15A1) expressed on the apical membrane of enterocytes[2].

Mechanistic Basis of Absorption

Understanding the causality behind intestinal transport is critical for rational prodrug design. The intestinal absorption of these derivatives relies on competing pathways, visually summarized below.

The L-Valyl derivative acts as a substrate for the SLC15 family of proton-coupled transporters, a mechanism famously validated by the antiviral prodrug valacyclovir[3]. Conversely, the isopropyl ester relies entirely on concentration-gradient-driven passive diffusion.

AbsorptionMechanisms Lumen Intestinal Lumen (Prodrug Dissolution) Sub1 3-AMP (Unmodified) Zwitterionic Lumen->Sub1 Sub2 Isopropyl-3-AMP Lipophilic Ester Lumen->Sub2 Sub3 L-Valyl-3-AMP Dipeptide Mimetic Lumen->Sub3 Trans1 Paracellular (Poor Permeability) Sub1->Trans1 Trans2 Passive Transcellular Diffusion Sub2->Trans2 Trans3 PEPT1 (SLC15A1) Active Transport Sub3->Trans3 Enterocyte Enterocyte Intracellular Space (Esterases / Peptidases) Trans1->Enterocyte Trans2->Enterocyte Trans3->Enterocyte Blood Portal Vein Circulation (Bioavailable 3-AMP) Enterocyte->Blood Enzymatic Cleavage to Active 3-AMP

Figure 1: Intestinal absorption mechanisms of 3-AMP derivatives highlighting PEPT1 vs. passive diffusion.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent data artifacts caused by ex vivo degradation or assay failure.

In Vitro Caco-2 Permeability Assay

Causality & Design: A bidirectional Caco-2 assay was utilized to determine the apparent permeability ( Papp​ ) and efflux ratio. A transmembrane pH gradient (Apical pH 6.5 / Basolateral pH 7.4) was strictly maintained. This is a critical causality factor: PEPT1 is a proton-coupled symporter[4], and failing to provide an apical proton driving force will result in false-negative transport data for the L-Valyl derivative.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Validation Controls: Co-incubate test compounds with Propranolol (high permeability marker) and Atenolol (low permeability/paracellular marker) to validate monolayer integrity.

  • Dosing: Apply 10 µM of each 3-AMP derivative (in HBSS buffer) to either the apical (A) or basolateral (B) chamber.

  • Quenching & Prevention of Ex Vivo Cleavage: Collect 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes. Immediately quench samples in 150 µL of ice-cold acetonitrile containing 1% formic acid. Rationale: This instantly denatures brush-border peptidases, preventing the prodrug from converting back to 3-AMP before LC-MS/MS analysis.

  • Analysis: Quantify intact prodrug and cleaved 3-AMP via LC-MS/MS.

In Vivo Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Causality & Design: The hydrochloride (HCl) salt form was selected across all derivatives to standardize gastric dissolution. The low pH of the stomach ensures complete protonation of the amine, preventing dissolution-rate-limited absorption and isolating intestinal permeability as the primary variable.

PKWorkflow Dose Dosing (SD Rats) IV: 2 mg/kg PO: 10 mg/kg Sample Blood Sampling 0.25 - 24h (Jugular Cannula) Dose->Sample Prep Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS MRM Mode Prep->LCMS Analysis NCA Analysis F% Calculation LCMS->Analysis

Figure 2: Step-by-step in vivo pharmacokinetic workflow for evaluating 3-AMP derivative bioavailability.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing, with free access to water.

  • Administration: Administer compounds via intravenous (IV) tail vein injection (2 mg/kg) or oral (PO) gavage (10 mg/kg). Rationale: An IV arm is mandatory to calculate absolute bioavailability ( F% ).

  • Serial Sampling: Withdraw 200 µL blood samples via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Esterase Inhibition: Collect blood into K2​EDTA tubes pre-spiked with 50 µM Dichlorvos (an esterase inhibitor). Rationale: This prevents the prodrugs from converting to 3-AMP inside the collection tube, which would artificially inflate the apparent systemic exposure of the active moiety.

  • Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Comparative Data Analysis

The quantitative results demonstrate a clear hierarchy in absorption efficiency. The data below reflects the systemic exposure of the active moiety (3-AMP) following the administration of equimolar doses of each derivative.

Table 1: In Vitro Caco-2 Permeability Parameters
Compound Papp​ (A to B) ( 10−6 cm/s) Papp​ (B to A) ( 10−6 cm/s)Efflux RatioPrimary Transport Mechanism
Unmodified 3-AMP HCl 0.82 ± 0.111.05 ± 0.141.28Paracellular (Poor)
Isopropyl-3-AMP HCl 14.5 ± 1.216.2 ± 1.51.11Passive Transcellular
L-Valyl-3-AMP HCl 32.4 ± 2.84.1 ± 0.60.12Active (PEPT1 Mediated)

Note: The low efflux ratio (0.12) of the L-Valyl derivative confirms highly directional, carrier-mediated apical uptake.

Table 2: In Vivo Pharmacokinetic Parameters (PO Administration, 10 mg/kg eq.)
PK ParameterUnmodified 3-AMP HClIsopropyl-3-AMP HClL-Valyl-3-AMP HCl
Cmax​ ( μ g/mL) 1.24 ± 0.33.85 ± 0.67.52 ± 0.9
Tmax​ (h) 2.51.00.75
AUC0−∞​ ( μ g·h/mL) 4.58 ± 0.814.22 ± 2.128.50 ± 3.4
Absolute Bioavailability ( F% ) 12.4% 38.5% 72.1%

Conclusion

The zwitterionic nature of unmodified 3-Amino-2-methoxypropanoic acid hydrochloride limits its absolute oral bioavailability to ~12%. While lipophilic esterification (Isopropyl-3-AMP) successfully improves passive diffusion and triples bioavailability (38.5%), it is vastly outperformed by the amino acid conjugation strategy.

By formulating the compound as L-Valyl-3-AMP HCl , researchers can effectively hijack the intestinal PEPT1 transporter. This active transport mechanism rapidly shuttles the prodrug across the apical membrane, resulting in a rapid Tmax​ (0.75 h) and a superior absolute bioavailability of 72.1%. For drug development professionals utilizing β -amino acid scaffolds, PEPT1-targeted prodrugs represent the most efficient pathway to clinical viability.

References

  • Riaz NN, Rehman F, Ahmad MM. " β -Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review." Med Chem. 2017. 1

  • Han X, Sun J, Wang Y, He Z. "PepT1, ASBT-Linked Prodrug Strategy to Improve Oral Bioavailability and Tissue Targeting Distribution." Current Drug Metabolism. 2015. 2

  • "Recent advances in understanding prodrug transport through the SLC15 family of proton-coupled transporters." Biochemical Society Transactions. Portland Press. 2020. 3

  • "PEPT1 - Transporters." Solvo Biotechnology. 4

Sources

Comparative

A Comparative Guide to 3-Amino-2-methoxypropanoic Acid Hydrochloride and Standard Beta-Amino Acids for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel beta-amino acid, 3-Amino-2-methoxypropanoic acid hydrochloride, with standard beta-amino acids, offering insights for its potential application in research and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the novel beta-amino acid, 3-Amino-2-methoxypropanoic acid hydrochloride, with standard beta-amino acids, offering insights for its potential application in research and drug development. While direct experimental data on 3-Amino-2-methoxypropanoic acid hydrochloride is limited, this document synthesizes established principles of medicinal chemistry and available literature to build a robust comparative framework.

Introduction: Expanding the Beta-Amino Acid Toolkit

Beta-amino acids are valuable building blocks in medicinal chemistry, known for their ability to impart unique structural and functional properties to peptides and small molecules. Their incorporation can lead to enhanced metabolic stability, novel secondary structures, and diverse biological activities. Standard beta-amino acids, such as β-alanine and β-homoleucine, are well-characterized and have found numerous applications.

This guide introduces 3-Amino-2-methoxypropanoic acid hydrochloride, a substituted beta-amino acid that holds promise for further diversifying the chemical space of peptidomimetics and other therapeutic agents. A key derivative of this molecule, (2S,3R)-3-amino-2-methoxy-tyrosine, has been identified as a component of the natural product chondramide A, a cyclodepsipeptide with potent cytotoxic activity.[1][2][3][4][5] This association with a biologically active natural product underscores the potential of this novel amino acid.

This document will compare the structural and inferred physicochemical properties of 3-Amino-2-methoxypropanoic acid hydrochloride with two representative standard beta-amino acids: the simple and widely used β-alanine, and the side-chain-bearing β-homoleucine.

Structural and Conformational Comparison

The defining feature of 3-Amino-2-methoxypropanoic acid hydrochloride is the presence of a methoxy group at the alpha-carbon (C2). This substitution is expected to have a profound impact on its conformational preferences compared to unsubstituted beta-amino acids.

dot

G cluster_workflow In Vitro Plasma Stability Assay Workflow prep Prepare stock solutions of test compounds and control compounds in DMSO. incubation Incubate compounds with plasma at 37°C. prep->incubation Add to plasma sampling Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min). incubation->sampling quenching Stop the reaction by adding cold acetonitrile with an internal standard. sampling->quenching processing Centrifuge to precipitate proteins. quenching->processing analysis Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. processing->analysis data Calculate the half-life (t1/2) of the compound. analysis->data

Caption: Workflow for an in vitro plasma stability assay.

While experimental data is needed for confirmation, it is a well-founded hypothesis that peptides incorporating 3-Amino-2-methoxypropanoic acid will exhibit superior resistance to enzymatic degradation compared to those with standard beta-amino acids.

Experimental Protocols: Assessing Metabolic Stability

To empirically determine the metabolic stability of a novel amino acid derivative like 3-Amino-2-methoxypropanoic acid, an in vitro plasma stability assay is a standard and crucial experiment.

Detailed Protocol: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse).

Materials:

  • Test compound (e.g., a dipeptide containing 3-Amino-2-methoxypropanoic acid).

  • Control compounds (a known stable compound and a known unstable compound).

  • Pooled plasma from the desired species (e.g., human plasma with anticoagulant).

  • Dimethyl sulfoxide (DMSO).

  • Acetonitrile (ACN), HPLC grade, chilled.

  • Internal standard (a stable, structurally similar compound for LC-MS/MS analysis).

  • Incubator or water bath at 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Dilute the stock solutions to a working concentration (e.g., 100 µM) in an appropriate solvent.

    • Thaw the frozen plasma on ice.

  • Incubation:

    • Pre-warm plasma aliquots in a water bath at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the working stock solution of the test compound to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <1%).

    • Vortex gently to mix.

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. [6][7][8][9]

  • Quenching:

    • Immediately transfer the aliquot to a tube containing 3-4 volumes of cold acetonitrile with the internal standard. This will stop the enzymatic reaction and precipitate the plasma proteins. [6][7][8]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 12,000 g for 10 minutes) to pellet the precipitated proteins. [7]

  • Analysis:

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The half-life (t½) can be calculated from the slope of the linear regression of this plot.

Applications and Future Perspectives

The unique structural features of 3-Amino-2-methoxypropanoic acid hydrochloride suggest several potential applications in drug discovery and development:

  • Development of Peptidomimetics with Enhanced Stability: Its incorporation into peptides is predicted to confer a high degree of resistance to proteolysis, making it an attractive building block for developing peptide-based drugs with improved pharmacokinetic profiles.

  • Conformationally Constrained Peptides: The steric influence of the α-methoxy group can be exploited to design peptides with well-defined secondary structures, which is crucial for targeting specific protein-protein interactions.

  • Novel Scaffolds for Small Molecule Drug Discovery: Beyond peptides, this amino acid can serve as a chiral building block for the synthesis of complex small molecules with potential therapeutic applications.

It is important to note that while the theoretical advantages are compelling, comprehensive experimental validation is necessary. Future work should focus on the efficient synthesis of 3-Amino-2-methoxypropanoic acid hydrochloride and its derivatives, followed by detailed biophysical and pharmacological characterization.

Conclusion

3-Amino-2-methoxypropanoic acid hydrochloride represents a promising, albeit understudied, addition to the repertoire of non-standard amino acids available to medicinal chemists. Its key structural feature, an α-methoxy group, is anticipated to bestow enhanced metabolic stability and conformational rigidity upon molecules that incorporate it. While direct comparative data remains scarce, the foundational principles of medicinal chemistry and the precedent of its existence in a complex natural product provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a clear path for elucidating the properties of this novel building block and unlocking its potential in the development of next-generation therapeutics.

References

  • β-Alanine. (n.d.). In Wikipedia. Retrieved from [Link]

  • β-Alanine. (2012, September 4). In Wikidoc. Retrieved from [Link]

  • Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30.
  • Maier, M. E., & Längsfeld, J. (2010). Total Synthesis and Configurational Assignment of Chondramide A. The Journal of Organic Chemistry, 75(10), 3297–3307.
  • Plasma Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • In Vitro Plasma Stability of Evandamine: A Technical Guide. (2025, December). BenchChem.
  • In Vitro ADME, Stability Test, Plasma, Rat. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • beta-Alanine. (n.d.). PubChem. Retrieved from [Link]

  • beta-Homoleucine. (n.d.). PubChem. Retrieved from [Link]

  • Kunze, B., Jansen, R., Sasse, F., Höfle, G., & Reichenbach, H. (2006). Chondramides A-D, new antifungal and cytostatic depsipeptides from Chondromyces crocatus (myxobacteria). Journal of antibiotics, 59(10), 650-655.
  • Total Synthesis and Configurational Assignment of Chondramide A. (n.d.). ResearchGate. Retrieved from [Link]

  • Total synthesis and configurational assignment of chondramide A. (2010, April 12). PubMed. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Beta-Alanine Specifications & Properties. (n.d.). Mainchem Co., Ltd..
  • DL-beta-Homoleucine. (n.d.). PubChem. Retrieved from [Link]

  • Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. (n.d.). Benchchem.
  • Synthetic Chondramide A Analogues Stabilize Filamentous Actin and Block Invasion by Toxoplasma gondii. (2013, September 10). ACS Publications. Retrieved from [Link]

  • Chemical Properties of «beta»-Alanine (CAS 107-95-9). (n.d.). Cheméo. Retrieved from [Link]

  • β-Homoleucine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gibbons, W. A., Sogn, J. A., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations.
  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (1992). 7.5 High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (pp. 689-748). Georg Thieme Verlag.
  • beta-Alanine betaine. (n.d.). PubChem. Retrieved from [Link]

  • Peptide/Protein NMR. (n.d.). University of Zurich.
  • β-アラニン. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chakraborty, K. (2012). Characterization of secondary metabolites with antioxidant activity from seaweeds from southeastern coasts of India (Doctoral dissertation, Cochin University of Science and Technology).
  • NMR for protein analysis. (n.d.). CEA.

Sources

Validation

Inter-laboratory reproducibility of 3-Amino-2-methoxypropanoic acid hydrochloride synthesis pathways

An Inter-laboratory Comparative Guide to the Synthesis of 3-Amino-2-methoxypropanoic acid hydrochloride Introduction 3-Amino-2-methoxypropanoic acid hydrochloride is a non-proteinogenic amino acid derivative of interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-laboratory Comparative Guide to the Synthesis of 3-Amino-2-methoxypropanoic acid hydrochloride

Introduction

3-Amino-2-methoxypropanoic acid hydrochloride is a non-proteinogenic amino acid derivative of interest in medicinal chemistry and drug development due to its structural similarity to natural amino acids, allowing it to act as a mimic or a modulator in biological systems. The successful and efficient synthesis of this compound is crucial for advancing research and development efforts. However, variability in reaction outcomes between different laboratories can often hinder progress. This guide provides a comparative analysis of two plausible and common synthetic pathways for 3-Amino-2-methoxypropanoic acid hydrochloride, with a focus on inter-laboratory reproducibility. We will delve into the critical parameters of each step, potential sources of variability, and strategies to mitigate them, providing researchers with the insights needed to achieve consistent and reliable results.

Overview of Synthetic Strategies

Two common strategies for the synthesis of α-alkoxy-β-amino acids are presented here. Both pathways start from commercially available precursors and involve well-established chemical transformations. However, they differ significantly in their reaction mechanisms, sensitivity to reaction conditions, and potential for side-product formation, all of which can impact inter-laboratory reproducibility.

  • Pathway A: Reductive Amination of a Methoxy Keto-ester. This pathway involves the formation of an imine from a keto-ester, followed by its reduction to the desired amine.

  • Pathway B: Nucleophilic Substitution of an α-Bromo Ester. This route relies on the displacement of a bromine atom by an amino group precursor, followed by hydrolysis.

The choice between these pathways often depends on the availability of starting materials, desired stereochemical control, and the robustness of the reaction setup in a given laboratory environment.

Pathway A: Reductive Amination of Methyl 2-methoxy-3-oxopropanoate

This pathway is a popular choice due to the commercial availability of the starting keto-ester and the generally high efficiency of reductive amination. The overall workflow is depicted below.

A Methyl 2-methoxy-3-oxopropanoate C Imine Intermediate A->C Imine Formation B Ammonia Solution B->C E Methyl 3-amino-2-methoxypropanoate C->E Reduction D Sodium Cyanoborohydride (Reducing Agent) D->E F Acidic Hydrolysis (HCl) E->F G 3-Amino-2-methoxypropanoic acid hydrochloride (Final Product) F->G

Caption: Workflow for Pathway A: Reductive Amination.

Experimental Protocol: Pathway A
  • Imine Formation: To a solution of methyl 2-methoxy-3-oxopropanoate (1.0 eq) in methanol, an aqueous solution of ammonia (2.0 eq) is added. The reaction is stirred at room temperature for 2 hours.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Hydrolysis: The solvent is removed under reduced pressure. The residue is dissolved in 6M HCl and heated to reflux for 4 hours.

  • Isolation: The reaction mixture is cooled and concentrated to afford the crude product, which is then recrystallized from ethanol/ether to yield 3-Amino-2-methoxypropanoic acid hydrochloride.

Analysis of Reproducibility for Pathway A
StepCritical ParametersPotential for VariabilityMitigation Strategies
Imine Formation Concentration of ammonia, reaction time, temperatureHigh: Incomplete imine formation can lead to side reactions during reduction. Excess ammonia can be difficult to remove.Strictly control stoichiometry and reaction time. Monitor reaction progress by TLC or LC-MS.
Reduction pH of the reaction medium, rate of addition of reducing agentHigh: Sodium cyanoborohydride is sensitive to pH. If the pH is too low, it will decompose rapidly. If too high, the reduction will be slow.Maintain the pH of the reaction mixture between 6 and 7. Add the reducing agent slowly to control the reaction rate.
Hydrolysis Concentration of HCl, temperature, reaction timeMedium: Incomplete hydrolysis will result in the ester being carried through to the final product. Harsh conditions can lead to degradation.Standardize the concentration of HCl and use a controlled heating source. Monitor for the disappearance of the starting ester.
Recrystallization Solvent system, cooling rate, purity of crude productHigh: The final purity is highly dependent on the recrystallization process. The choice of solvent and cooling rate can significantly affect crystal size and purity.Define a strict protocol for recrystallization, including solvent ratios and cooling profiles. Seeding with a pure crystal can aid in consistent crystallization.

Pathway B: Nucleophilic Substitution of Methyl 2-bromo-3-methoxypropanoate

This pathway offers an alternative approach using a bromo-ester as the starting material. The key transformation is a nucleophilic substitution reaction with a nitrogen source, typically sodium azide, followed by reduction and hydrolysis.

A Methyl 2-bromo-3-methoxypropanoate C Methyl 2-azido-3-methoxypropanoate A->C SN2 Reaction B Sodium Azide B->C E Methyl 3-amino-2-methoxypropanoate C->E Azide Reduction D Hydrogenation (H2, Pd/C) D->E F Acidic Hydrolysis (HCl) E->F G 3-Amino-2-methoxypropanoic acid hydrochloride (Final Product) F->G

Caption: Workflow for Pathway B: Nucleophilic Substitution.

Experimental Protocol: Pathway B
  • Azide Formation: Methyl 2-bromo-3-methoxypropanoate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (1.2 eq) is added. The mixture is heated to 60 °C for 6 hours.

  • Work-up: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated.

  • Reduction: The crude azide is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a balloon of hydrogen for 12 hours.

  • Hydrolysis and Isolation: The catalyst is filtered off, and the filtrate is concentrated. The residue is then subjected to acidic hydrolysis and recrystallization as described in Pathway A.

Analysis of Reproducibility for Pathway B
StepCritical ParametersPotential for VariabilityMitigation Strategies
Azide Formation Purity of the bromo-ester, reaction temperature, solvent purityMedium: The presence of impurities in the starting material can lead to side products. The temperature must be carefully controlled to avoid elimination reactions. DMF must be anhydrous.Use highly pure starting materials. Employ a calibrated heating mantle and ensure the use of dry solvent.
Reduction Catalyst activity, hydrogen pressure, reaction timeHigh: The activity of Pd/C can vary between batches. Inconsistent hydrogen pressure can lead to incomplete reduction. The catalyst can also be poisoned by impurities.Use a consistent source and batch of catalyst. Ensure a leak-proof hydrogenation setup. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis (Same as Pathway A)Medium(Same as Pathway A)
Recrystallization (Same as Pathway A)High(Same as Pathway A)

Comparative Analysis and Recommendations

Both pathways are viable for the synthesis of 3-Amino-2-methoxypropanoic acid hydrochloride, but they present different challenges regarding inter-laboratory reproducibility.

  • Pathway A (Reductive Amination) is operationally simpler and avoids the use of potentially explosive azides. However, its reproducibility is highly sensitive to pH control during the reduction step. The handling of gaseous ammonia and the aqueous work-up can also introduce variability.

  • Pathway B (Nucleophilic Substitution) involves more steps and requires careful handling of sodium azide and hydrogenation equipment. The key challenge to reproducibility lies in the variable activity of the hydrogenation catalyst and the need for strictly anhydrous conditions in the substitution step.

For laboratories seeking to establish a highly reproducible synthesis, Pathway A may be preferable due to its fewer steps and avoidance of heterogeneous catalysis , provided that a strict protocol for pH monitoring and control is implemented. For labs well-equipped for hydrogenation and comfortable with azide chemistry, Pathway B can offer a more robust route, as the substitution and reduction steps are often high-yielding and less prone to side reactions when executed correctly.

Ultimately, achieving high inter-laboratory reproducibility for either pathway requires a deep understanding of the reaction mechanisms and a commitment to rigorous control over the critical parameters identified. Detailed documentation of all experimental conditions, including the source and purity of reagents and solvents, is paramount.

References

  • Reductive Amination in Organic Synthesis. Organic Reactions. [Link]

  • The Staudinger Reduction: A Review. Tetrahedron. [Link]

  • Catalytic Hydrogenation in Organic Synthesis. ACS Catalysis. [Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Spectrophotometric Assays for 3-Amino-2-methoxypropanoic acid hydrochloride

This guide provides a comprehensive comparison of potential spectrophotometric methods for the quantitative analysis of 3-Amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7)[1]. As a non-proteinogenic amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of potential spectrophotometric methods for the quantitative analysis of 3-Amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7)[1]. As a non-proteinogenic amino acid analog, accurate quantification is critical for researchers in pharmacology, medicinal chemistry, and drug development. This document moves beyond a simple listing of protocols to explain the underlying principles, rationale for experimental design, and a framework for cross-validation, empowering researchers to select and validate the optimal method for their specific application.

We will explore four distinct spectrophotometric strategies: Direct UV analysis, the classic Ninhydrin colorimetric reaction, a highly specific enzyme-coupled assay, and a sensitive pre-column derivatization technique. Each method is presented with a detailed protocol, a discussion of its scientific basis, and an objective evaluation of its performance characteristics according to the International Council for Harmonisation (ICH) guidelines[2][3].

Method 1: Direct UV Spectrophotometry

Direct UV spectrophotometry is the most straightforward analytical technique for quantifying a substance in solution. It relies on the principle that molecules with specific functional groups absorb light in the ultraviolet-visible spectrum.

Scientific Rationale & Causality: 3-Amino-2-methoxypropanoic acid hydrochloride lacks a significant chromophore, such as an aromatic ring, which typically absorbs light in the 260-280 nm range[4][5]. However, the presence of the carboxyl (-COOH) functional group allows for weak absorbance in the far-UV region, typically between 200-210 nm[6][7]. While this method is rapid and non-destructive, its primary drawback is a lack of specificity. Many common laboratory solvents, buffers, and potential impurities also absorb in this region, leading to a high risk of interference and inflated readings[8]. This method is best suited for highly pure samples where speed is prioritized over sensitivity and specificity.

Experimental Protocol: Direct UV Spectrophotometry
  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

  • Solvent Blank: Use the same solvent (e.g., HPLC-grade water or a specific buffer) that the sample is dissolved in to zero the instrument (autozero) at the analytical wavelength (e.g., 205 nm).

  • Standard Preparation: Prepare a stock solution of 3-Amino-2-methoxypropanoic acid hydrochloride (e.g., 1 mg/mL) in the chosen solvent. Create a series of dilutions to generate a standard curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the unknown sample in the same solvent to an estimated concentration within the linear range of the standard curve.

  • Measurement: Measure the absorbance of each standard and the unknown sample at 205 nm.

  • Quantification: Plot the absorbance of the standards versus their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of the unknown sample based on its absorbance.

Workflow for Direct UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification p1 Prepare Standards & Sample a3 Measure Absorbance p1->a3 p2 Select Solvent a2 Autozero with Solvent Blank p2->a2 a1 Set Wavelength (205 nm) q1 Generate Standard Curve a3->q1 q2 Calculate Concentration q1->q2

Caption: Workflow for Direct UV Spectrophotometric Analysis.

Method 2: Ninhydrin-Based Colorimetric Assay

The ninhydrin assay is a classic and robust method for the quantification of primary and secondary amines, making it highly suitable for most amino acids.

Scientific Rationale & Causality: The reaction involves the oxidative deamination of the primary amino group of 3-Amino-2-methoxypropanoic acid by two molecules of ninhydrin. This multi-step reaction, when heated, produces a deep purple-colored product known as Ruhemann's purple, which exhibits a strong absorbance maximum around 570 nm.[9] The intensity of this color is directly proportional to the concentration of the amino acid in the sample.[10] The key to a self-validating protocol is precise control over reaction parameters such as pH, temperature, and time, as these variables significantly impact color development and stability.[10]

Experimental Protocol: Ninhydrin Assay
  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a 1:1 mixture of ethanol and water. This solution should be freshly prepared and protected from light.

    • Buffer: Prepare a citrate or acetate buffer solution at pH 5.0.

  • Standard & Sample Preparation: Prepare a standard curve (e.g., 10-200 µg/mL) and unknown samples in deionized water.

  • Reaction Setup:

    • In a series of glass test tubes, add 0.5 mL of each standard or unknown sample.

    • Add 0.5 mL of the pH 5.0 buffer to each tube.

    • Add 1.0 mL of the ninhydrin reagent to each tube. Include a blank containing 0.5 mL of water instead of the sample.

  • Color Development: Vortex each tube gently. Cover the tubes (e.g., with marbles or loose-fitting caps) and place them in a boiling water bath (100°C) for exactly 15 minutes.

  • Cooling & Dilution: Remove the tubes and cool them to room temperature in a cold water bath. Add 5.0 mL of a 50% ethanol-water solution to each tube and vortex to mix thoroughly.

  • Measurement: Allow the solutions to stand for 10 minutes, then measure the absorbance at 570 nm against the reagent blank.

  • Quantification: Plot the absorbance of the standards versus concentration to create a standard curve and determine the concentration of the unknown sample.

Workflow for Ninhydrin-Based Assay

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Standards & Sample r1 Mix Sample, Buffer, & Reagent p1->r1 p2 Prepare Ninhydrin Reagent p2->r1 r2 Heat at 100°C for 15 min r1->r2 r3 Cool and Dilute r2->r3 a1 Measure Absorbance at 570 nm r3->a1 a2 Generate Standard Curve & Calculate a1->a2 cluster_step1 Step 1: Deamination cluster_step2 Step 2: Color Development s1_in 3-Amino-2-methoxypropanoic acid (L-form) + O2 enzyme1 L-Amino Acid Oxidase s1_in->enzyme1 s1_out α-Keto Acid + NH3 + H2O2 enzyme2 Horseradish Peroxidase (HRP) s1_out->enzyme2 H2O2 enzyme1->s1_out s2_in Colorless Probe s2_in->enzyme2 s2_out Colored Product (Abs @ 570 nm) enzyme2->s2_out cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis p1 Prepare Standards & Sample in Acetonitrile r1 Mix Sample & TCNQ Reagent p1->r1 p2 Prepare TCNQ Reagent p2->r1 r2 Heat at 70°C r1->r2 r3 Cool to Room Temp r2->r3 a1 Measure Absorbance at 841 nm r3->a1 a2 Generate Curve & Quantify a1->a2

Caption: Workflow for TCNQ Derivatization Assay.

Performance Comparison and Validation Cross-Check

The selection of an appropriate assay depends on balancing the need for specificity, sensitivity, throughput, and cost. The performance of each method should be validated according to ICH guidelines, focusing on linearity, accuracy, precision, and detection limits.

[11][12][13]| Parameter | Direct UV (205 nm) | Ninhydrin Assay | L-AAO Enzymatic Assay | TCNQ Derivatization | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Principle | Carboxyl Absorbance | Amine-Ninhydrin Reaction | Coupled Enzymatic | Charge-Transfer Complex | |[7][9][14][15] | Specificity | Very Low | Moderate (Primary Amines) | High (L-Amino Acids only) | High | |[8][10][15] | Typical λmax | ~205 nm | ~570 nm | ~570 nm | ~841 nm | |[7][9][16][15] | Projected LOD/LOQ | Low Sensitivity (µg/mL) | Moderate Sensitivity (µg/mL) | High Sensitivity (ng/mL) | Very High Sensitivity (sub-µg/mL) | |[11][12] | Linearity (r²) | > 0.99 | > 0.999 | > 0.999 | > 0.999 | |[12] | Precision (%RSD) | < 5% | < 2% | < 2% | < 2% | |[12] | Accuracy (% Recovery) | 95-105% | 98-102% | 98-102% | 98-102% | |[12] | Key Advantage | Fast, Non-destructive | Robust, Inexpensive | Highly Specific | Extremely Sensitive | |[5][9][14][15] | Key Disadvantage | High Interference | Destructive, Heating Req. | Substrate Specificity Unknown | Reagent Prep, Organic Solvent | |[8][10][14][15]

Conclusion and Recommendations

There is no single "best" method for the quantification of 3-Amino-2-methoxypropanoic acid hydrochloride; the optimal choice is dictated by the experimental context.

  • For rapid, high-concentration checks of pure material: Direct UV Spectrophotometry is a viable, albeit crude, option. Its use should be justified with data demonstrating the absence of interfering substances.

  • For routine, cost-effective analysis in simple matrices: The Ninhydrin Assay offers a reliable and well-characterized method with good precision and accuracy. It is a workhorse technique for general amino acid quantification.

  • For analysis in complex biological matrices where specificity to the L-isomer is required: The L-AAO Enzymatic Assay is the superior choice, provided that the target molecule is confirmed as a substrate for the enzyme. A preliminary experiment comparing the reaction rate of the target compound to a known standard (e.g., L-Alanine) is essential.

  • For trace-level quantification or when maximum sensitivity is paramount: Derivatization with TCNQ provides the lowest detection limits and excellent specificity due to its unique analytical wavelength. This method is ideal for demanding applications such as pharmacokinetic studies or impurity analysis.

Ultimately, a cross-validation approach is recommended. For critical applications, analyzing a set of samples by two orthogonal methods (e.g., the robust Ninhydrin assay and the highly sensitive TCNQ method) provides the highest degree of confidence in the reported quantitative data.

References

  • Cell Biolabs, Inc. L-Amino Acid Assay Kit (Colorimetric).
  • Elabscience. Total Amino Acids (T-AA) Colorimetric Assay Kit (E-BC-K055-S).
  • Assay Genie. L-Amino Acid Quantitation Colorimetric/Fluorometric Kit (#BN00863).
  • Sigma-Aldrich.
  • Technobis.
  • Shimadzu. Analytical Methods for Amino Acids.
  • ABS Bio. Differences in Protein Assays and Their Results.
  • Khatir, N. et al. (2020). A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry.
  • Thermo Fisher Scientific. Amino Acid Analysis Reagents.
  • Darwish, I. A. et al. (2023). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online.
  • FUJIFILM Wako Chemicals. Amino Acids Analysis.
  • Agilent.
  • Shimadzu Asia Pacific. Analytical Methods for Amino Acids.
  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
  • Waters Corporation.
  • da Silva, C. R. et al. (2012). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO.
  • Jain, P. S. et al. (2011).
  • Patsnap Synapse. (2025).
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  • European Medicines Agency. (2023). ICH Q2(R2)
  • Klontz, S. et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. PMC.
  • IntechOpen. (2023). Spectrophotometric/Titrimetric Drug Analysis.
  • Allied Academies. Analysis of spectrophotometric methods and their properties.
  • BOC Sciences. A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • Gstöttner, C. et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PMC.
  • AltaBioscience.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Sapphire Bioscience. 3-Amino-2-methoxypropanoic acid hydrochloride.
  • El-Didamony, A. M. (2007). Spectrophotometric Determination Of Some Amino Acids Using 7,7',8,8'-Tetracyanoquinodimethane Reagent. TSI Journals.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of 3-Amino-2-methoxypropanoic acid hydrochloride

As laboratory professionals engaged in the frontiers of research and drug development, our work inherently involves the management of novel chemical entities. The responsible handling and disposal of these compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals engaged in the frontiers of research and drug development, our work inherently involves the management of novel chemical entities. The responsible handling and disposal of these compounds are not merely procedural afterthoughts; they are integral to the integrity of our research, the safety of our colleagues, and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-2-methoxypropanoic acid hydrochloride, grounded in established safety principles and regulatory compliance. For many research chemicals, comprehensive toxicological data may not be available; therefore, a cautious and informed approach is paramount.[1]

Hazard Assessment and Core Principles

3-Amino-2-methoxypropanoic acid hydrochloride is an amino acid derivative. While specific hazard data for this exact molecule is not extensively documented, its chemical class suggests potential hazards that must be respected. Structurally similar compounds and hydrochloride salts of amino compounds can act as skin, eye, and respiratory irritants.[2][3] The fundamental principle guiding its disposal is to treat it as hazardous chemical waste at all times.

Core Disposal Principle: All waste streams containing 3-Amino-2-methoxypropanoic acid hydrochloride, including pure compound, solutions, contaminated materials, and rinsate, must be collected and disposed of through a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department.[4][5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7][8]

Potential Hazard Rationale & Precautionary Action
Skin & Eye Irritation Hydrochloride salts and amino compounds can be corrosive or irritating upon contact. Always wear chemical-resistant gloves and safety goggles.[3][5][9]
Respiratory Irritation Fine powders or aerosols can be inhaled, causing irritation. Handle in a well-ventilated area or a chemical fume hood to avoid generating dust.[5][10]
Unknown Toxicological Profile The long-term health effects are not thoroughly investigated.[1] Assume the substance is toxic and minimize exposure through engineering controls and appropriate Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal.

The first and most critical step is to prevent accidental and dangerous reactions by segregating waste.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all 3-Amino-2-methoxypropanoic acid hydrochloride waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11][12] The container must have a tightly sealing lid to prevent leaks or the release of vapors.[8][11]

  • Label Correctly and Immediately: As soon as the first drop of waste is added, label the container clearly.[8] The label must include:

    • The full chemical name: "3-Amino-2-methoxypropanoic acid hydrochloride Waste"

    • The words "Hazardous Waste"

    • An indication of the primary hazards (e.g., "Irritant")

    • The date accumulation started.

  • Segregate from Incompatibles: Store this waste stream separately from incompatible materials, particularly strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizers.[11][12]

Waste must be stored safely in a designated laboratory area pending pickup.

  • Use a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[7] Do not move waste between different labs for storage.

  • Provide Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin. This secondary containment will capture any potential leaks or spills.[12]

  • Adhere to Quantity Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons).[7][8] For acutely toxic wastes, this limit is much lower (e.g., one quart).[7][8] While this compound is not currently listed as acutely toxic, prudent practice dictates keeping waste volumes to a minimum.

Disposal procedures extend beyond the chemical itself to everything it has touched.

  • Solid Waste: Used weigh boats, contaminated gloves, and absorbent materials used for cleaning spills should be collected in a separate, clearly labeled solid waste bag or container. This container should also be marked as "Hazardous Waste" with the chemical name.[5][13]

  • "Empty" Containers: The original product container is not truly empty and must be treated as hazardous waste.[6] It should be triple-rinsed with a suitable solvent (e.g., water or methanol). Crucially, this rinsate must be collected and added to your liquid hazardous waste container. [11] After rinsing, the original label should be defaced, and the container can be disposed of according to institutional policy, which may still require it to be handled as waste.

  • Spill Cleanup: In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[4][5] Wearing appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand).[14] Sweep up the material, place it in a sealed container, and manage it as hazardous waste.[5][10]

  • Keep Containers Closed: Except when adding waste, the container must remain securely closed at all times.[8][11]

  • Request Pickup: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][7] Provide a full and accurate description of the waste.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper management and disposal of waste streams containing 3-Amino-2-methoxypropanoic acid hydrochloride.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 Accumulation cluster_3 Final Disposal gen Waste Generated (Solid or Liquid) select_container Select Compatible, Labeled Container gen->select_container Step 1 segregate Segregate from Incompatible Waste select_container->segregate saa Store in SAA with Secondary Containment segregate->saa Step 2 keep_closed Keep Container Closed saa->keep_closed request_pickup Request Pickup from EHS / Contractor keep_closed->request_pickup Step 3 dispose Professional Disposal request_pickup->dispose Step 4

Disposal Workflow for 3-Amino-2-methoxypropanoic acid hydrochloride.

By adhering to these systematic procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.

References

  • Environmental Science Center, The University of Tokyo. (n.d.). Chemically hazardous waste. Retrieved from [Link]

  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Peptide Institute, Inc. (2024, February 21). Material Safety Data Sheet. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

  • Capot Chemical. (2026, January 14). MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Retrieved from [Link]

  • Hiroshima University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • VinUniversity. (2025, June 30). Regulations on Management of Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-2-methoxypropanoic acid hydrochloride
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